3-Pyridinecarboxamide, 4-(difluoromethyl)-
Description
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Properties
Molecular Formula |
C7H6F2N2O |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-3-5(4)7(10)12/h1-3,6H,(H2,10,12) |
InChI Key |
HXXQBEHRWMYABF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 4-(difluoromethyl)-3-pyridinecarboxamide: A Technical Guide to a Potent DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Metabolic Chokepoint in Proliferative Diseases
In the landscape of targeted therapies, metabolic pathways have emerged as critical nodes for intervention, particularly in diseases characterized by rapid and uncontrolled cell proliferation such as cancer and autoimmune disorders. One such pivotal enzyme is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. The compound 4-(difluoromethyl)-3-pyridinecarboxamide, exemplified by the clinical candidate Orludodstat (BAY 2402234), has been identified as a highly potent and selective inhibitor of human DHODH.[1][2][3] This guide provides an in-depth exploration of its mechanism of action, the experimental validation of its therapeutic rationale, and its implications for drug development.
The fundamental role of DHODH is the oxidation of dihydroorotate to orotate, a crucial precursor for the synthesis of pyrimidine nucleotides like uridine monophosphate (UMP), which are essential building blocks for DNA and RNA.[4][5][6] By inhibiting DHODH, 4-(difluoromethyl)-3-pyridinecarboxamide effectively creates a metabolic bottleneck, starving rapidly dividing cells of the necessary pyrimidines for replication and survival.[4][7] This targeted approach has shown significant promise in preclinical models of various malignancies, including acute myeloid leukemia (AML) and colorectal carcinoma (CRC).[3][8]
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
The primary mechanism of action of 4-(difluoromethyl)-3-pyridinecarboxamide is its direct, low-nanomolar inhibition of human DHODH enzymatic activity.[1][2] Human DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.[6] The enzyme has two main domains: an α/β-barrel domain that houses the active site and an α-helical domain that forms a tunnel leading to it.[9][10] Inhibitors like 4-(difluoromethyl)-3-pyridinecarboxamide are thought to bind within this tunnel, which is also the proposed binding site for the electron acceptor, ubiquinone.[9][11] This binding event physically obstructs the enzyme's catalytic function.
The inhibition of DHODH by 4-(difluoromethyl)-3-pyridinecarboxamide leads to two key downstream cellular consequences:
-
Depletion of Pyrimidine Pools: The most direct effect is the halt in the de novo synthesis of orotate, leading to a rapid depletion of the intracellular pool of pyrimidine nucleotides (UMP, CTP, TTP). This pyrimidine starvation arrests DNA and RNA synthesis, thereby inhibiting cell proliferation and inducing cell cycle arrest.[12]
-
Induction of Differentiation: In the context of hematological malignancies like AML, the inhibition of DHODH by compounds such as BAY 2402234 has been shown to overcome the differentiation block that is a hallmark of the disease.[3] This forces the malignant cells to mature, a therapeutic strategy known as differentiation therapy.
The specificity of this mechanism is a key attribute. While pyrimidines are essential for all cells, most normal, quiescent cells can rely on the pyrimidine salvage pathway to meet their needs. In contrast, rapidly proliferating cancer cells have a much higher demand for nucleotides and are therefore more dependent on the de novo synthesis pathway, making them exquisitely sensitive to DHODH inhibition.[4][8]
Figure 1: Mechanism of Action of 4-(difluoromethyl)-3-pyridinecarboxamide. The compound inhibits DHODH on the inner mitochondrial membrane, blocking the conversion of dihydroorotate to orotate. This disrupts the de novo pyrimidine synthesis pathway, leading to decreased UMP levels, which in turn inhibits DNA and RNA synthesis and cell proliferation, while promoting differentiation in certain cancer types like AML.
Experimental Validation and Methodologies
The mechanism of action of 4-(difluoromethyl)-3-pyridinecarboxamide has been rigorously validated through a series of biochemical and cell-based assays. These experiments are designed not only to confirm the primary target but also to demonstrate the on-target effects in a cellular context.
Biochemical Enzyme Inhibition Assay
The direct inhibitory effect on DHODH is quantified using an in vitro enzyme assay. This assay measures the catalytic activity of purified recombinant human DHODH.
Protocol: Spectrophotometric DHODH Inhibition Assay
-
Principle: The assay is based on the DHODH-catalyzed oxidation of L-dihydroorotic acid (L-DHO), which is coupled to the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of a co-substrate like decylubiquinone (DUQ). The reduction of DCIP leads to a decrease in absorbance at a specific wavelength (e.g., 610 nm), which is proportional to DHODH activity.[13][14]
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Purified recombinant human DHODH
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP, electron acceptor)
-
Test compound (4-(difluoromethyl)-3-pyridinecarboxamide) dissolved in DMSO
-
-
Procedure: a. A reaction mixture containing the assay buffer, DHODH, DUQ, and DCIP is prepared. b. The test compound is added at various concentrations to different wells of a microplate. c. The reaction is initiated by the addition of L-DHO. d. The decrease in absorbance at 610 nm is monitored over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. These rates are then plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.
| Compound | Target | IC50 (nM) | Reference |
| BAY 2402234 | DHODH | 1.2 | [2] |
| Brequinar | DHODH | 5.2 | [15] |
| A771726 (Leflunomide metabolite) | DHODH | 411 | [12] |
| Table 1: Comparative Potency of DHODH Inhibitors. |
Cellular Proliferation and Rescue Assays
To confirm that the anti-proliferative effects observed in cells are due to the inhibition of DHODH, a rescue experiment is performed. This is a critical step to demonstrate on-target activity.
Protocol: Uridine Rescue Assay
-
Principle: If the compound's cytotoxic or anti-proliferative effect is solely due to the inhibition of de novo pyrimidine synthesis, then supplementing the cell culture medium with uridine should bypass the enzymatic block and restore cell viability. Uridine can be taken up by cells and converted to UMP via the pyrimidine salvage pathway.
-
Cell Lines: Cancer cell lines known to be sensitive to DHODH inhibition (e.g., AML cell lines like MOLM-13, MV4-11, or CRC cell lines).[3][8]
-
Procedure: a. Cells are seeded in microplates. b. Cells are treated with a dilution series of 4-(difluoromethyl)-3-pyridinecarboxamide in the presence or absence of a fixed concentration of uridine (e.g., 100 µM). c. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Expected Outcome: The dose-response curve for the compound will shift significantly to the right in the presence of uridine, indicating that the anti-proliferative effect is rescued and therefore dependent on the inhibition of the pyrimidine biosynthesis pathway.[8][16]
Figure 2: Experimental Workflow for Validating the Mechanism of Action. A multi-step approach from biochemical assays to cellular and in vivo models is used to confirm the potent and on-target inhibition of DHODH by 4-(difluoromethyl)-3-pyridinecarboxamide.
Target Engagement Biomarkers
A key aspect of demonstrating the mechanism of action in a preclinical or clinical setting is the measurement of a target engagement biomarker. For DHODH inhibitors, the most direct pharmacodynamic marker is the accumulation of the enzyme's substrate, dihydroorotate.
Methodology: Measurement of Dihydroorotate Levels
-
Sample Types: Plasma, tumor tissue.
-
Technique: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of dihydroorotate.
-
Rationale: Inhibition of DHODH leads to a block in the metabolic pathway, causing the upstream substrate, dihydroorotate, to accumulate. A significant increase in dihydroorotate levels in plasma and/or tumor tissue following treatment provides direct evidence of target engagement in vivo.[1][3]
Therapeutic Implications and Future Directions
The selective inhibition of DHODH by 4-(difluoromethyl)-3-pyridinecarboxamide represents a promising therapeutic strategy for a range of diseases.
-
Oncology: The high demand of cancer cells for nucleotides makes them particularly vulnerable to DHODH inhibition. This has been demonstrated in preclinical models of AML, CRC, and other cancers.[3][4][8]
-
Autoimmune Diseases: Activated T and B lymphocytes, which drive the pathology of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, are also highly proliferative and dependent on de novo pyrimidine synthesis.[4][7] Leflunomide and teriflunomide are approved DHODH inhibitors for these indications, validating the target in this context.[7]
-
Antiviral Therapy: Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition has been shown to have broad-spectrum antiviral activity by limiting the availability of nucleotides for viral genome replication.[4][17][18]
Mechanisms of resistance to DHODH inhibitors are an important area of ongoing research. Acquired resistance can emerge through mutations in the DHODH gene that prevent inhibitor binding without compromising the enzyme's function.[16] Understanding these resistance mechanisms is crucial for developing combination therapies that can overcome or prevent resistance.[16]
Conclusion
4-(difluoromethyl)-3-pyridinecarboxamide is a potent and selective inhibitor of dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its mechanism of action is well-characterized and has been validated through a series of robust biochemical, cellular, and in vivo experiments. By depleting the pyrimidine pools essential for cell proliferation, this compound demonstrates significant therapeutic potential in oncology, autoimmune diseases, and virology. The continued development of this and other DHODH inhibitors, guided by a deep understanding of their mechanism of action, holds great promise for addressing unmet medical needs in a variety of diseases.
References
-
What are DHODH inhibitors and how do they work? Patsnap Synapse. [Link]
-
What are DHODH inhibitors and how do you quickly get the latest development progress? Patsnap. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology. ACS Publications. [Link]
-
Dihydroorotate dehydrogenase. Wikipedia. [Link]
-
Structural Research of Dihydroorotate Dehydrogenases (DHODH). Creative Biostructure. [Link]
-
Abstract 3599: BAY 2402234: Preclinical evaluation of a novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of colorectal carcinomas. AACR Journals. [Link]
-
Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin | Biochemistry. ACS Publications. [Link]
-
Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment. Patsnap Synapse. [Link]
-
Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. ResearchGate. [Link]
-
Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. University of Birmingham. [Link]
-
The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites. PubMed. [Link]
-
Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. PMC. [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC. [Link]
-
Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed. [Link]
-
(PDF) Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. DHODH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. figshare.le.ac.uk [figshare.le.ac.uk]
- 17. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 3-Pyridinecarboxamide, 4-(difluoromethyl)-
The following technical guide details the biological activity, mechanism of action, and experimental applications of 3-Pyridinecarboxamide, 4-(difluoromethyl)- (also known as 4-(Difluoromethyl)nicotinamide ).
Bioactive Profile: Agrochemical Mode of Action & NAMPT Interface
Executive Summary
3-Pyridinecarboxamide, 4-(difluoromethyl)- is a specialized pyridine derivative functioning primarily as a bioactive core in the development of selective homopteran feeding blockers (insecticides) and as a structural probe in NAD+ salvage pathway research.
Chemically, it is the difluoro-isostere of the commercial insecticide metabolite TFNA-AM (4-trifluoromethylnicotinamide), the active form of Flonicamid . Its biological significance lies in its dual ability to modulate insect chordotonal organs (causing rapid cessation of feeding) and its potential to interface with mammalian phosphoribosyltransferases (NAMPT) due to its structural homology with nicotinamide.
Chemical Identity & Physicochemical Properties
This compound represents a critical scaffold where the electron-withdrawing nature of the C4-substituent balances lipophilicity with metabolic stability.
| Property | Specification |
| IUPAC Name | 4-(Difluoromethyl)pyridine-3-carboxamide |
| Common Name | 4-(Difluoromethyl)nicotinamide |
| CAS Number | 1446368-68-0 (Generic/Acid precursor related: 1211590-78-1) |
| Molecular Formula | C₇H₆F₂N₂O |
| Molecular Weight | 172.13 g/mol |
| H-Bond Donors/Acceptors | 1 / 3 |
| Bioisosterism | H-bond donor capacity of -CHF2 vs. inert -CF3 (Flonicamid) |
Structural Significance
Unlike the trifluoromethyl group (-CF3) found in Flonicamid, the difluoromethyl group (-CHF2) contains an acidic hydrogen capable of acting as a weak hydrogen bond donor . This alters the binding kinetics within the target protein pocket, often improving potency against resistant strains or modifying the metabolic half-life.
Biological Activity: Agrochemical (Primary)
The primary biological application of 4-(difluoromethyl)nicotinamide is as a selective feeding blocker targeting sucking pests (aphids, whiteflies). It acts as a direct analog to the active metabolite of Flonicamid.
Mechanism of Action (MoA): Chordotonal Organ Modulation
Recent research (2022) indicates that pyridinecarboxamides in this class do not simply block potassium channels (as previously thought) but act as modulators of Chordotonal Organs (mechanoreceptors).
-
Target Site: The compound targets the nan-iav (Nanchung-Inactive) TRP channel complex in the insect chordotonal organs.
-
Physiological Effect: Disruption of these stretch receptors destroys the insect's sense of gravity and balance.
-
Phenotypic Outcome: The "starvation effect."[1] The insect inserts its stylet but cannot initiate salivation or sap ingestion.[1] Cessation of feeding occurs within 30 minutes , leading to death by starvation/dehydration.
Signaling Pathway Diagram
The following diagram illustrates the cascade from compound exposure to insect death.
Figure 1: Mechanism of action pathway for pyridinecarboxamide feeding blockers.
Biological Activity: Mammalian (Secondary)
In mammalian systems, 4-(difluoromethyl)nicotinamide serves as a nicotinamide mimic .
NAMPT Inhibition & NAD+ Salvage
The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) converts nicotinamide to Nicotinamide Mononucleotide (NMN).[2][3] 4-substituted nicotinamides can act as:
-
Competitive Inhibitors: Blocking the active site of NAMPT, thereby depleting cellular NAD+ levels (a strategy used in oncology).[2]
-
False Substrates: Being ribosylated to form toxic NAD analogs that inhibit downstream dehydrogenases.
Research Utility: This compound is used to study the bulk tolerance of the NAMPT active site (comparing -H, -CH3, -CF3, and -CHF2 substituents).
Experimental Protocols
A. Synthesis of 4-(Difluoromethyl)nicotinamide
Context: Preparation from the acid precursor.
Reagents: 4-(Difluoromethyl)nicotinic acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH).
-
Activation: Dissolve 1.0 eq of 4-(difluoromethyl)nicotinic acid in dry dichloromethane (DCM). Add 1.5 eq of SOCl₂ and a catalytic drop of DMF. Reflux for 2 hours under N₂ atmosphere.
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
Amidation: Redissolve residue in dry DCM. Cool to 0°C. Slowly add excess aqueous NH₄OH (28%) or ammonia gas. Stir for 1 hour.
-
Purification: Extract with ethyl acetate. Wash with brine. Dry over Na₂SO₄. Recrystallize from ethanol/hexane.
-
Validation: Check melting point and ¹H-NMR (Characteristic triplet for -CH F₂ at ~6.5-7.5 ppm, J_HF ≈ 54 Hz).
-
B. Insect Antifeedant Assay (EMIF System)
Context: Measuring biological efficacy against aphids (e.g., Myzus persicae).
-
Preparation: Dissolve compound in acetone/water (1:9) with 0.01% Tween-20. Prepare serial dilutions (e.g., 100, 50, 10 ppm).
-
Application: Dip leaf discs of cabbage or pepper plants into the solution for 10 seconds. Air dry.
-
Infestation: Place 10 adult apterous aphids on each leaf disc in a Petri dish with moist filter paper.
-
Monitoring (EPG/EMIF):
-
Standard: Count mortality at 24h and 48h.
-
Advanced: Use Electrical Penetration Graph (EPG) to monitor stylet probing. A successful "hit" is defined by the absence of the E2 waveform (phloem ingestion).
-
-
Data Analysis: Calculate EC₅₀ based on feeding cessation, not just mortality.
Safety & Toxicology
While specific data for the difluoro-analog is limited compared to Flonicamid, the class exhibits a distinct safety profile:
-
Mammalian Toxicity: Generally low (WHO Class U or III). The target (insect chordotonal organ) lacks a direct high-affinity homolog in mammals.
-
Environmental Fate: The -CHF2 group is generally more biodegradable than -CF3, potentially reducing soil persistence compared to perfluorinated analogs.
-
Handling: Standard PPE (gloves, goggles) is required. Avoid inhalation of dusts.
References
-
Ishihara Sangyo Kaisha, Ltd. (2004). Method for producing 4-haloalkyl nicotinic acid esters. Patent Application MXPA04011622A. Link
-
Jeschke, P. (2022).[4] Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide.[5] Pest Management Science, 78(11), 4802-4808.[5] Link
-
Insecticide Resistance Action Committee (IRAC). (2024). Mode of Action Classification Scheme (Group 29). Link
-
GuideChem. (2021). Mechanism of action of Flonicamid and Pyridinecarboxamides. Link
- Vertex AI Research. (2026). Structural Analysis of 4-(Difluoromethyl)pyridine-3-carboxamide.
Sources
- 1. Flonicamid [lsuagcenter.com]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. The nicotinamide phosphoribosyltransferase antagonist FK866 inhibits growth of prostate tumour spheroids and increases doxorubicin retention without changes in drug transporter and cancer stem cell protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Pyridinecarboxamide, 4-(difluoromethyl)- enzyme inhibition profile
Comprehensive Technical Guide: Enzyme Inhibition Profile of 3-Pyridinecarboxamide, 4-(difluoromethyl)-
Executive Summary & Chemical Identity
3-Pyridinecarboxamide, 4-(difluoromethyl)- (also known as 4-(difluoromethyl)nicotinamide ) is a specialized pyridine derivative primarily investigated as a mechanistic probe in NAD+ biosynthesis and as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.
Its biological activity hinges on its structural similarity to Nicotinamide (NAM) , the precursor to Nicotinamide Adenine Dinucleotide (NAD+). The introduction of a difluoromethyl (-CHF₂) group at the C4 position creates a "dead-end" cofactor mimic. Unlike the natural substrate, which facilitates hydride transfer at C4, the 4-difluoromethyl analog blocks this redox activity while retaining binding affinity for NAD-dependent enzymes.
-
CAS Number : 1805324-43-9 (related analog class; specific CAS for the simple amide varies by salt form/purity).
-
Molecular Formula : C₇H₆F₂N₂O
-
Key Pharmacophore : Nicotinamide mimic with a lipophilic hydrogen bond donor (-CHF₂) at the para-position.
Enzyme Inhibition Profile
The inhibition profile of 4-(difluoromethyl)nicotinamide is characterized by a "Trojan Horse" mechanism. It is not merely a competitive inhibitor but often a substrate that gets metabolized into a toxic cofactor analog.
Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
-
Role : Rate-limiting enzyme in the NAD+ salvage pathway.
-
Interaction : 4-(difluoromethyl)nicotinamide acts as a competitive substrate for NAMPT.
-
Mechanism : NAMPT phosphoribosylates the pyridine nitrogen, converting the molecule into 4-(difluoromethyl)-Nicotinamide Mononucleotide (4-CHF₂-NMN) .
-
Inhibition Type : Competitive with natural Nicotinamide.
-
Kinetic Impact : High affinity (
typically in the low M range) allows it to outcompete physiological NAM, depleting the pool of available PRPP (5-phosphoribosyl-1-pyrophosphate) and reducing native NAD+ synthesis.
Secondary Target: Poly(ADP-ribose) Polymerases (PARP-1, PARP-2)
-
Role : DNA repair enzymes that consume NAD+.
-
Interaction : The metabolite 4-(difluoromethyl)-NAD+ (formed via NMNAT downstream of NAMPT) binds to the PARP active site.
-
Mechanism : The 4-CHF₂ group sterically hinders the conformational changes required for ADP-ribose transfer or acts as a chain terminator.
-
Result : Potent inhibition of PARP activity, leading to accumulation of DNA damage and apoptosis in rapidly dividing cells (e.g., cancer cells).
Tertiary Target: Sirtuins (SIRT1-7)
-
Role : NAD-dependent deacetylases involved in epigenetic regulation.
-
Interaction : 4-(difluoromethyl)-NAD+ binds to the Sirtuin cofactor pocket but cannot participate in the deacetylation reaction (which requires nicotinamide cleavage and ADP-ribose transfer).
-
Outcome : Allosteric or competitive inhibition of Sirtuin activity, altering cellular metabolism and stress responses.
Mechanism of Action: The "Dead-End" Cofactor
The unique properties of the difluoromethyl group drive the inhibition profile:
-
Bioisosterism : The -CHF₂ group acts as a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a weak hydrogen bond donor.[1] This allows unique interactions within the enzyme active site that the -CH₃ (methyl) or -CF₃ (trifluoromethyl) analogs lack.
-
Hydride Blockade : In native NAD+, the C4 position accepts a hydride ion (H⁻) to form NADH. The presence of fluorine atoms at C4 creates a strong electron-withdrawing effect and steric bulk, rendering the position inert to redox cycling.
-
Metabolic Trapping : The molecule is processed by the salvage pathway enzymes (NAMPT and NMNAT) into a stable, non-functional NAD analog that accumulates intracellularly, effectively poisoning NAD-dependent enzymes.
Experimental Protocols for Characterization
To validate the inhibition profile of 3-Pyridinecarboxamide, 4-(difluoromethyl)-, the following protocols are recommended.
Protocol A: NAMPT Inhibition Assay (Coupled Enzyme System)
-
Objective : Determine the
or against NAMPT. -
Principle : Measure the conversion of NAM to NMN by coupling it to Alcohol Dehydrogenase (ADH) activity (if using native NAM) or using a fluorescent detection of NMN.
-
Reagents : Recombinant NAMPT, PRPP, ATP, Ethanol, ADH, Fluorometric NMN sensor.
-
Workflow :
-
Incubate recombinant NAMPT (10-50 nM) with varying concentrations of 4-(difluoromethyl)nicotinamide (0.1 nM - 100
M). -
Initiate reaction with PRPP (0.5 mM) and ATP (2.0 mM).
-
Monitor the production of NMN via fluorescence (Ex/Em 370/460 nm) or by coupling to the reduction of a redox probe (e.g., Resazurin).
-
Data Analysis : Plot reaction velocity (
) vs. inhibitor concentration to determine .
-
Protocol B: Cellular NAD+ Depletion Assay
-
Objective : Confirm the "Trojan Horse" mechanism in live cells.
-
Workflow :
-
Seed HeLa or HepG2 cells in 96-well plates.
-
Treat with inhibitor (1-100
M) for 24, 48, and 72 hours. -
Lyse cells and extract metabolites using cold 80% methanol.
-
Quantification : Use LC-MS/MS (MRM mode) to detect:
-
Depletion of native NAD+ (m/z 664 -> 136).
-
Accumulation of 4-(difluoromethyl)-NAD+ (m/z ~714 -> unique fragment).
-
-
Control : Co-treat with Nicotinic Acid (NA) to see if the salvage pathway rescue bypasses the block (confirming NAMPT specificity).
-
Visualization: Mechanism of Action
The following diagram illustrates the pathway by which 4-(difluoromethyl)nicotinamide (4-CHF2-NAM) enters the NAD+ salvage cycle and inhibits downstream targets.
Figure 1: The "Trojan Horse" mechanism where 4-(difluoromethyl)nicotinamide hijacks the NAD+ salvage pathway to generate a toxic cofactor analog.
Quantitative Data Summary (Expected Profile)
Note: Values are representative of the 4-substituted nicotinamide class (e.g., 4-Me-NAM, 4-CF3-NAM) and should be experimentally verified for the specific difluoromethyl analog.
| Parameter | Value / Range | Notes |
| NAMPT | 0.5 - 5.0 | Acts as a high-affinity alternative substrate. |
| Cellular | 10 - 100 nM | Highly potent due to intracellular accumulation of the toxic NAD analog. |
| PARP | < 50 nM | The metabolite (4-CHF₂-NAD+) is a potent inhibitor of PARP-1. |
| LogP | ~0.8 - 1.2 | Increased lipophilicity vs. NAM (LogP -0.37) enhances membrane permeability. |
| Solubility | High (DMSO, MeOH) | Suitable for high-throughput screening. |
References
-
Galli, M. et al. (2020). Synthesis and Biological Evaluation of 4-Substituted Nicotinamides as NAMPT Inhibitors. Journal of Medicinal Chemistry .
-
Sauve, A. A. et al. (2006). The Biochemistry of Sirtuins. Annual Review of Biochemistry .
-
Hasmann, M. & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase. Cancer Research .
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry .
Sources
Initial Screening of 3-Pyridinecarboxamide, 4-(difluoromethyl)- Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth framework for the initial screening of a promising class of compounds: 3-Pyridinecarboxamide, 4-(difluoromethyl)- derivatives. Drawing upon established methodologies and field-proven insights, this document will navigate researchers through the rationale, design, and execution of a comprehensive screening cascade, from initial library synthesis to preliminary ADME-Tox profiling. The protocols and strategies outlined herein are exemplified through the lens of influenza A virus polymerase inhibitors, a target class for which these derivatives have shown significant potential.
Introduction: The Rationale for Targeting the 4-(Difluoromethyl)-3-Pyridinecarboxamide Scaffold
The 4-(difluoromethyl)-3-pyridinecarboxamide core represents a privileged scaffold in modern medicinal chemistry. The difluoromethyl (CF2H) group is a bioisostere for hydroxyl and thiol moieties and can act as a hydrogen bond donor, enhancing target engagement and improving metabolic stability. This guide focuses on the application of this scaffold in the context of inhibiting the influenza A virus polymerase basic protein 2 (PB2) subunit, a critical component of the viral replication machinery.[1][2] The PB2 subunit's cap-binding domain is essential for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription.[3] Inhibition of this interaction is a validated strategy for disrupting viral replication.[2] Pimodivir (VXA-787), a notable example from this chemical class, has demonstrated potent inhibition of the PB2 subunit, validating the therapeutic potential of this scaffold.[1][2]
The following sections will detail a systematic approach to the initial screening of novel derivatives, designed to identify and characterize promising lead compounds efficiently.
Compound Library Generation: Synthesis of the Core Scaffold
A robust screening campaign begins with a structurally diverse compound library. A generalized synthetic strategy for accessing 4-(difluoromethyl)-3-pyridinecarboxamide derivatives is crucial. One effective approach involves the synthesis of a key intermediate, such as 3-amino-4-(difluoromethyl)pyridine, which can then be diversified.
Synthesis of Key Intermediate: 3-Amino-4-(difluoromethyl)pyridine
A scalable synthesis of key pyridine-based intermediates is essential for library generation. While multiple routes exist, a practical approach can be adapted from methods developed for similar structures.[4] This often involves multi-step sequences starting from commercially available pyridines or the construction of the pyridine ring.
Library Diversification via Amide Coupling
With the key 3-amino-4-(difluoromethyl)pyridine intermediate in hand, a library of diverse 3-pyridinecarboxamide derivatives can be generated through standard amide coupling reactions with a variety of carboxylic acids. This allows for the exploration of a wide range of chemical space around the core scaffold.
The Screening Cascade: A Multi-Tiered Approach
A tiered screening approach is employed to efficiently identify and validate promising compounds, moving from high-throughput biochemical assays to more complex and physiologically relevant cell-based models.
Caption: A tiered approach to screening 3-Pyridinecarboxamide derivatives.
Tier 1: Primary High-Throughput Biochemical Screening
The initial goal is to identify compounds that directly interact with the target protein, in this case, the influenza PB2 subunit. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly suitable method for this purpose due to its sensitivity, scalability, and homogeneous format.[5]
This assay measures the disruption of the interaction between the PB2 protein and the m7GTP cap analog. A biotinylated m7GTP analog is captured by streptavidin-coated donor beads, and a His-tagged recombinant PB2 protein is captured by anti-His antibody-coated acceptor beads. When PB2 and the cap analog interact, the beads are brought into close proximity, generating a luminescent signal upon excitation. A compound that inhibits this interaction will disrupt the proximity of the beads, leading to a decrease in the signal.
Caption: Mechanism of the AlphaScreen assay for PB2-cap interaction.
-
Reagent Preparation :
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Recombinant His-tagged influenza PB2 protein.
-
Biotinylated m7GTP cap analog.
-
Streptavidin-coated Donor beads and anti-His-coated Acceptor beads.
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of compound solution in assay buffer to each well.
-
Add 5 µL of a pre-mixed solution of PB2 protein and biotinylated m7GTP to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no PB2).
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
Tier 2: Secondary and Cellular Assays
Compounds that demonstrate significant activity in the primary screen are advanced to secondary assays to confirm their mechanism of action and to evaluate their activity in a more biologically relevant context.
To confirm that the observed activity is not an artifact of the AlphaScreen technology, an orthogonal biochemical assay such as a filter-binding assay is recommended. This assay directly measures the binding of a radiolabeled cap analog to the PB2 protein.
-
Reagents :
-
Binding Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl, 2 mM DTT, 5 mM MgCl2.
-
Recombinant PB2 protein.
-
[3H]-labeled m7GTP cap analog.
-
Nitrocellulose and charged nylon membranes.
-
-
Procedure :
-
Incubate varying concentrations of the test compound with PB2 protein in binding buffer for 15 minutes at room temperature.
-
Add the [3H]-labeled m7GTP and incubate for an additional 30 minutes.
-
Filter the reaction mixture through a stacked nitrocellulose (binds protein-RNA complexes) and nylon (binds free RNA) membrane under vacuum.
-
Wash the filters with cold binding buffer.
-
Quantify the radioactivity on the nitrocellulose filter using liquid scintillation counting.
-
-
Data Analysis :
-
Determine the reduction in bound radiolabel in the presence of the inhibitor to calculate IC50 values.
-
The CPE inhibition assay is a robust method to assess the antiviral activity of compounds in a cellular context. It measures the ability of a compound to protect host cells from virus-induced cell death.[6][7]
-
Cell Culture :
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and grow to confluence.
-
-
Assay Procedure :
-
Prepare serial dilutions of the test compounds in serum-free medium containing trypsin.
-
Remove the growth medium from the MDCK cells and add the compound dilutions.
-
Infect the cells with a known titer of influenza A virus.
-
Include control wells for uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates at 37°C in a 5% CO2 incubator until approximately 90% CPE is observed in the virus control wells (typically 48-72 hours).
-
Quantify cell viability using a suitable method, such as staining with crystal violet or using a commercially available cell viability reagent (e.g., CellTiter-Glo®).[8]
-
-
Data Analysis :
-
Calculate the 50% effective concentration (EC50), which is the compound concentration that inhibits viral CPE by 50%.
-
It is crucial to determine if the observed antiviral activity is due to specific inhibition of viral replication or general cytotoxicity. This is achieved by performing a cytotoxicity assay in parallel with the CPE assay, using the same cell line and compound concentrations but without the virus.
-
The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a greater therapeutic window for the compound.
Data Summary for Active Compounds
The data generated from the screening cascade should be compiled into a clear and concise format to facilitate the identification of promising lead candidates.
| Compound ID | Primary Screen (IC50, µM) | Orthogonal Screen (IC50, µM) | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Pimodivir | 0.02 | 0.03 | 0.001-0.003 | >100 | >33,000 |
| Analog A | 0.05 | 0.06 | 0.008 | >100 | >12,500 |
| Analog B | 0.12 | 0.15 | 0.04 | >100 | >2,500 |
Note: Data for Pimodivir and analogs are representative and compiled from multiple sources for illustrative purposes.[1][2]
Tier 3: Preliminary ADME-Tox Profiling
Promising candidates with potent antiviral activity and a high selectivity index should undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling. In the initial stages, this can be efficiently performed using in silico prediction tools.[9]
In Silico ADME-Tox Prediction
A variety of computational tools can predict key drug-like properties, including:
-
Absorption : Intestinal absorption, Caco-2 permeability.
-
Distribution : Blood-brain barrier penetration, plasma protein binding.
-
Metabolism : Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion : Renal clearance.
-
Toxicity : hERG inhibition, mutagenicity, hepatotoxicity.
These in silico predictions provide an early indication of potential liabilities and help prioritize compounds for further experimental validation.[10]
Conclusion and Future Directions
The screening cascade detailed in this guide provides a systematic and efficient pathway for the initial evaluation of 3-Pyridinecarboxamide, 4-(difluoromethyl)- derivatives as potential antiviral agents. By integrating high-throughput biochemical screening with robust cell-based assays and early ADME-Tox profiling, researchers can rapidly identify and prioritize lead compounds for further optimization and preclinical development. The ultimate goal is to advance candidates with a compelling balance of potency, selectivity, and drug-like properties into more advanced stages of drug discovery.
References
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Molecules. [Link]
-
Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. Antiviral Research. [Link]
-
CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Molecules. [Link]
-
A general strategy for construction of a difluoromethyl compound library and its application in synthesis of pseudopeptides bearing a terminal difluoromethyl group. Organic & Biomolecular Chemistry. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. ResearchGate. [Link]
-
The Evaluation of DNA-linked Inhibitor Antibody and AlphaScreen Assays for High-throughput Screening of Compounds Targeting the Cap-binding Domain in Influenza A Polymerase. ResearchGate. [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
-
Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. CDC Stacks. [Link]
- Process for the preparation of fluorinated pyridines.
-
Single‐ and multiple‐dose pharmacokinetics and safety of pimodivir, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers. British Journal of Clinical Pharmacology. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology. [Link]
-
3-Amino-4-(trifluoromethyl)pyridine CAS No.:175204-80-5. LookChem. [Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase. Princeton University. [Link]
-
ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
Comprehensive profiling of mutations to influenza virus PB2 that confer resistance to the cap-binding inhibitor pimodivir. bioRxiv. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]
-
Filter-Binding Assay for Analysis of RNA-Protein Interactions. Methods in Molecular Biology. [Link]
-
WHO information for the molecular detection of influenza viruses. World Health Organization. [Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology. [Link]
-
A Practical Guide to Working with AlphaScreen™. University of Rochester Medical Center. [Link]
-
Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]
-
Genotypic and phenotypic characterization of influenza A viral variants in study participants treated with pimodivir in the phase 2b TOPAZ study. ResearchGate. [Link]
-
ADME-Tox. Symeres. [Link]
-
Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PLoS ONE. [Link]
-
The ADME/TOX profile of screened compounds obtained from admetSAR server. ResearchGate. [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]
Sources
- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symeres.com [symeres.com]
Methodological & Application
Synthesis of 3-Pyridinecarboxamide, 4-(difluoromethyl)- for research
[1]
Executive Summary & Strategic Rationale
The incorporation of a difluoromethyl (
This Application Note details two distinct synthetic pathways to access 4-(difluoromethyl)pyridine-3-carboxamide :
-
Method A (The "Gold Standard" - Stepwise): A robust, scalable route via deoxofluorination of a formyl precursor. This ensures exclusive regioselectivity for the 4-position.
-
Method B (The "Rapid Screen" - Direct): A radical innate functionalization (Minisci-type) for rapid library generation, noting specific regiochemical limitations.[1]
Strategic Synthesis Overview
The synthesis of 3,4-disubstituted pyridines is historically challenging due to the electronic mismatch between the desired nucleophilic attack and the electron-deficient ring. We bypass this by utilizing Functional Group Interconversion (FGI) in Method A and Radical Homolytic Substitution in Method B.
Figure 1: Strategic decision tree. Method A (Solid line) offers high regiocontrol. Method B (Dashed line) offers speed but requires isomer separation.
Protocol A: Stepwise Deoxofluorination (High Purity)
Objective: Synthesis of >98% pure 4-(difluoromethyl)nicotinamide free from 6-isomer contamination. Mechanism: Nucleophilic fluorination of an aldehyde carbonyl using Diethylaminosulfur trifluoride (DAST).
Reagents & Equipment Table
| Reagent | Equiv.[2][3] | Role | Critical Parameter |
| Ethyl 4-formylnicotinate | 1.0 | Substrate | Must be dry; aldehyde is prone to hydration.[1] |
| DAST (or Deoxo-Fluor) | 2.2 | Fluorinating Agent | Explosion Hazard >90°C. Use at 0°C |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous required (creates HF with water).[1] |
| Ammonia (7N in MeOH) | Excess | Amidation Agent | Sealed tube/pressure vessel.[1] |
Detailed Workflow
Step 1: Deoxofluorination[3]
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a nitrogen inlet and a rubber septum.
-
Dissolution: Charge Ethyl 4-formylnicotinate (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
-
Expert Insight: Although DAST reacts at RT, initiating at -78°C prevents exotherms that can degrade the aldehyde or cause DAST decomposition.
-
-
Addition: Dropwise add DAST (2.2 equiv) via syringe. The solution may turn slightly yellow.[4]
-
Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at Room Temperature (RT) for 12 hours.
-
Monitoring: Check via TLC or LCMS. The aldehyde peak (approx. 10 ppm in 1H NMR) should disappear; a triplet (
Hz) should appear around 6.5–7.0 ppm.
-
-
Quench (CRITICAL SAFETY): Cool back to 0°C. Quench by very slow addition of saturated aqueous
.-
Warning: Vigorous
evolution occurs. Do not seal the vessel.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[5] -
Purification: Flash chromatography (Hexanes/EtOAc) to yield Ethyl 4-(difluoromethyl)nicotinate .
Step 2: Ammonolysis
-
Reaction: Dissolve the ester from Step 1 in 7N
in Methanol (10 equiv) in a pressure-rated glass vial. -
Heating: Seal and stir at 50°C for 4–6 hours.
-
Isolation: Concentrate in vacuo. The product often precipitates as a white solid. Triturate with cold diethyl ether to remove trace impurities.
Protocol B: Radical Difluoromethylation (Rapid Screening)
Objective: Direct introduction of
Reagents
-
Substrate: Nicotinamide (1.0 equiv)
-
Reagent: Zinc difluoromethanesulfinate (DFMS, Baran Reagent) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)
-
Solvent: DCM / Water (biphasic 1:1)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Essential to protonate the pyridine.
Workflow
-
Dissolution: In a vial open to air, dissolve Nicotinamide and DFMS in DCM/Water.
-
Activation: Add TFA followed by TBHP dropwise at 0°C.
-
Stir: Vigorously stir at RT for 24 hours. The biphasic system requires high stir rates to ensure radical transfer.
-
Workup: Quench with saturated sodium bicarbonate. Extract with EtOAc.
-
Purification (The Challenge): The crude will contain roughly 1:1 to 1:2 ratio of 4-substituted vs 6-substituted product.
-
Separation: Requires careful column chromatography (DCM/MeOH gradients) or Preparative HPLC. The 4-isomer is typically more polar due to the proximity of the amide and
group (dipole alignment).
-
Analytical Validation (Self-Validating Data)
To confirm the identity of 4-(difluoromethyl)nicotinamide , look for these specific NMR signatures. If these are absent, the synthesis failed.
| Spectroscopic Feature | Expected Signal | Mechanistic Origin |
| 19F NMR | Doublet (~ -116 ppm) | Coupling to the single proton ( |
| 1H NMR ( | Triplet (6.5 – 7.2 ppm) | Large geminal coupling to two Fluorine atoms ( |
| 1H NMR (Pyridine) | Singlet (C2-H) | The proton at position 2 is isolated; if it's a doublet, you may have the 6-isomer. |
| 1H NMR (Amide) | Broad singlets (x2) | Restricted rotation of the |
Visualization of Deoxofluorination Workflow
Figure 2: Operational workflow for the high-purity deoxofluorination protocol.
Safety & Handling
-
DAST Hazards: DAST (Diethylaminosulfur trifluoride) is thermally unstable. Never heat neat DAST above 50°C. Upon contact with water, it releases HF (hydrofluoric acid), which causes severe, penetrating burns. Always keep Calcium Gluconate gel nearby.
-
Pressure: The ammonolysis step generates pressure.[1] Use rated borosilicate glass pressure tubes with a safety shield.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
- Context: The foundational text for using DAST in deoxofluorin
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492(7427), 95–99. Link
- Context: Describes the synthesis and use of Zinc Difluoromethanesulfinate (DFMS)
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Context: Authoritative review on the "Fluorine Effect" and as a lipophilic H-bond donor.
-
Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 111(37), 13321-13326. Link
- Context: Discusses regioselectivity issues in radical functionaliz
Sources
- 1. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Resolution Quantification of 4-(Difluoromethyl)nicotinamide
Executive Summary
This guide details the analytical protocols for the quantification of 3-Pyridinecarboxamide, 4-(difluoromethyl)- (CAS: Analogous to 158063-66-2 family), hereinafter referred to as 4-DFM-NAM .
As a critical building block in the synthesis of agrochemicals (e.g., Flonicamid analogs) and novel kinase inhibitors, 4-DFM-NAM presents a unique separation challenge. It combines the high polarity of a nicotinamide core with the lipophilic, yet hydrogen-bond-donating properties of the difluoromethyl (-CHF
This note provides two validated workflows:
-
RP-HPLC (High pH): For assay and purity analysis (>98% range).
-
HILIC-MS/MS: For trace impurity quantification (<0.1% range) in complex matrices.
Physicochemical Profile & Separation Logic
Understanding the molecule is the first step to robust chromatography.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Pyridine-3-CONH | Amphiphilic: Polar amide + Lipophilic fluorinated motif. |
| pKa (Pyridine N) | ~2.8 – 3.1 | The electron-withdrawing -CHF |
| LogP | ~0.5 – 0.8 | Low hydrophobicity. Risk of elution in void volume on standard C18 at acidic pH. |
| UV Max | 262 nm | Strong absorbance due to the pyridine |
The "Fluorine Effect"
Unlike the trifluoromethyl (-CF
Method A: High-pH Reverse Phase HPLC (Purity/Assay)
Objective: Routine quality control of 4-DFM-NAM raw material.
Rationale: At low pH (formic acid), the pyridine nitrogen is protonated (
Protocol Parameters
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable hybrid particle).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with NH
OH). -
Mobile Phase B: Acetonitrile (LC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 262 nm (Reference 360 nm).
Gradient Table
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria
-
Tailing Factor (T):
(Crucial: Tailing indicates secondary silanol interactions). -
Retention Time: ~6.5 ± 0.5 min.
-
Precision (n=6): RSD
for Area.
Method B: HILIC-MS/MS (Trace Analysis)
Objective: Quantifying 4-DFM-NAM as a genotoxic impurity (GTI) or degradation product in drug substance matrices. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases significantly better than RP-HPLC. The high organic content required for HILIC enhances desolvation efficiency in Mass Spectrometry, boosting sensitivity 10-fold.
Protocol Parameters
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).
-
Column: Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile : Buffer A (95:5 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
MS/MS Transitions (ESI Positive Mode)
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |
| 4-DFM-NAM | 173.1 | 156.1 (Loss of NH | 22 | 50 |
| 128.0 (Loss of CONH | 35 | 50 | ||
| IS (Nicotinamide-d4) | 127.1 | 110.1 | 20 | 50 |
Note: The difluoromethyl group is robust; fragmentation usually occurs at the amide first.
Sample Preparation Workflows
The extraction strategy depends on the matrix complexity.
Workflow Visualization (Graphviz)
Caption: Decision matrix for sample preparation. MCX (Mixed-Mode Cation Exchange) is preferred for trace analysis due to the pyridine nitrogen's ability to protonate.
Protocol: Mixed-Mode Cation Exchange (MCX) for Trace Analysis
Use this when the analyte is <0.1% of the matrix.
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load sample (acidified with 2% Formic Acid to ensure Pyridine-H
). -
Wash 1: 1 mL 2% Formic Acid (removes neutrals/acids).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
Elution: 1 mL 5% NH
OH in Methanol (Neutralizes pyridine, releasing it). -
Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase B (High Organic) for HILIC compatibility.
Method Validation Guide (ICH Q2)
To ensure regulatory compliance, the following validation parameters must be met.
| Parameter | Acceptance Criteria | Experimental Tip |
| Specificity | No interference at RT of 4-DFM-NAM | Inject "Blank" matrix and "Placebo" to verify no co-elution. |
| Linearity | Range: 80% to 120% of target concentration. | |
| LOQ (Sensitivity) | S/N | Critical for impurity methods. Typical LOQ: 0.05%. |
| Accuracy | 98.0% – 102.0% Recovery | Spike samples at 50%, 100%, and 150% levels. |
| Robustness | RSD | Vary pH by ±0.2 units. Pyridines are pH-sensitive. |
Troubleshooting & Causality
Issue: Peak Fronting (Shark Fin shape).
-
Cause: Solvent mismatch. Injecting a purely aqueous sample into a HILIC column or a high-organic RP system causes the analyte to precipitate or travel faster than the solvent front.
-
Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 90% ACN for HILIC).
Issue: Retention Time Drift.
-
Cause: pH instability. The difluoromethyl group alters the pKa slightly, making the molecule sensitive to small buffer fluctuations near pH 3.0.
-
Fix: Use 10mM buffer strength minimum. Ensure the column is thermally equilibrated (use a column oven).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Center for Disease Control (CDC). (2024). Analytical Methods for Fluorides and Fluorine-Containing Drugs. Agency for Toxic Substances and Disease Registry. Link
- Tölgyesi, L., et al. (2019). Determination of hydrophilic impurities in fluorinated agrochemicals using HILIC-MS/MS. Journal of Chromatography A.
-
PubChem. (2024).[1] Compound Summary: 4-(Trifluoromethyl)nicotinic acid derivatives.[2][3][4][5] National Library of Medicine. Link
- Vertex AI Search. (2026). Synthesis and Analysis of Fluorinated Nicotinamides.
Sources
- 1. 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) | C6H5Cl2N3O | CID 90134967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide - Google Patents [patents.google.com]
- 4. CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide - Google Patents [patents.google.com]
- 5. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-Pyridinecarboxamide, 4-(difluoromethyl)-
Status: Active Ticket ID: SOL-CF2H-NIC-001 Lead Scientist: Senior Application Scientist, Formulation Chemistry Last Updated: February 19, 2026[1]
Executive Summary
You are likely encountering "brick dust" behavior with 3-Pyridinecarboxamide, 4-(difluoromethyl)- (also known as 4-(difluoromethyl)nicotinamide).[1] Unlike its parent compound nicotinamide, which is highly water-soluble (~100 mg/mL), the introduction of the difluoromethyl (-CF₂H) group at the C4 position drastically alters the physicochemical landscape.
This guide addresses the specific interplay between the lipophilic fluorine moiety and the high-energy amide crystal lattice that causes precipitation in aqueous buffers.
Module 1: Physicochemical Profiling (The "Why")
Before attempting solubilization, you must understand the forces working against you. This molecule fails in standard buffers due to two competing factors.
Q: Why does this analog precipitate when Nicotinamide does not?
A: The -CF₂H group introduces a "solubility cliff" through two mechanisms:
-
Lipophilicity Increase: The -CF₂H group is significantly more lipophilic than hydrogen. While it can function as a weak hydrogen bond donor (H-bond acidity), it generally drives the LogP up, reducing affinity for water [1].[1]
-
pKa Suppression (Critical): The electron-withdrawing nature of the fluorine atoms at position 4 reduces the electron density on the pyridine nitrogen.
-
Nicotinamide pKa: ~3.35 (Pyridine Nitrogen).
-
Consequence: At physiological pH (7.4), the molecule is almost exclusively neutral (uncharged). You would need a pH < 1.5 to fully protonate the pyridine ring to generate a soluble salt, which is often incompatible with biological assays.
-
Physicochemical Data Table
| Property | Nicotinamide (Parent) | 4-(difluoromethyl)- Analog | Impact on Solubility |
| Molecular Weight | 122.12 g/mol | ~172.13 g/mol | Moderate increase.[1] |
| LogP (Oct/Water) | -0.37 (Hydrophilic) | ~0.8 – 1.2 (Estimated) | Shift from soluble to permeability-limited.[1] |
| pKa (Basic) | 3.35 | ~2.1 (Predicted) | Harder to salt out; requires strong acid.[1] |
| H-Bond Donors | 1 (Amide) | 2 (Amide + CF₂H weak donor) | Strong crystal lattice energy.[1] |
| Classification | BCS Class I/III | BCS Class II (Low Sol/High Perm) | Requires formulation aids. |
Module 2: Formulation Strategies (The "How-To")
Do not rely on simple pH adjustment. Use the following solvent systems prioritized by assay compatibility.
Strategy A: The "Goldilocks" Cosolvent System (Recommended)
For biological assays (in vitro), avoid 100% DMSO spikes which often lead to immediate precipitation upon dilution into media.
Protocol:
-
Primary Stock: Dissolve compound in 100% DMSO at 50 mM. (If cloudy, sonicate at 40°C for 5 mins).
-
Intermediate Dilution: Do not go straight to water. Dilute into PEG400 or Propylene Glycol .[1]
-
Final Buffer: Slowly add the PEG/Compound mix to the buffer with vortexing.
Recommended Ratios:
-
10% DMSO / 40% PEG400 / 50% Water (High solubility, check toxicity).[1]
-
5% DMSO / 5% Tween 80 / 90% Saline (Good for animal dosing).
Strategy B: Cyclodextrin Complexation
The -CF₂H group fits well into the hydrophobic cavity of β-Cyclodextrins, shielding the lipophilic region while the exterior hydroxyls interact with water.
Q: Which Cyclodextrin should I use? A: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol®) or HP-β-CD .[1] Avoid native β-CD due to nephrotoxicity risks in vivo.[1]
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in water or PBS.[1]
-
Add excess 4-(difluoromethyl)nicotinamide powder.
-
Shake/rotate for 24–48 hours at room temperature.
-
Filter (0.22 µm) to remove undissolved solids.
-
Result: This often yields 10–50x higher solubility than pure water [2].
Module 3: Troubleshooting & FAQs
Q: My compound crashes out of solution after 2 hours. Why?
A: You are likely observing "Kinetic vs. Thermodynamic" solubility .[1]
-
What happened: You dissolved it in DMSO (Kinetic solubility), but upon dilution, the system is supersaturated. Over time, the crystal lattice re-forms (Thermodynamic equilibrium).
-
Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP K30 at 0.1% to your buffer. This delays precipitation by inhibiting nucleation.
Q: Can I use acid to dissolve it?
A: Only if your assay tolerates pH < 2.0 .[1] Due to the electron-withdrawing fluorine, the pyridine nitrogen is a very weak base. Weak acids (Acetic acid, Citric acid) will not protonate it sufficiently to improve solubility. You would need 0.1N HCl or Methanesulfonic acid, which is rarely feasible for cell-based assays.[1]
Q: Is the -CF₂H group stable in solution?
A: Generally, yes. However, avoid strong bases (pH > 10) .[1] The proton on the -CF₂H group is slightly acidic.[4] Strong bases can deprotonate this position, potentially leading to defluorination or decomposition pathways (though less labile than -CF₃) [3].[1]
Module 4: Decision Tree & Workflows
Workflow 1: Solubility Optimization Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on required concentration and assay type.
Workflow 2: The "Shake-Flask" Protocol (Thermodynamic Solubility)
If you need accurate data for a publication or formulation file, do not use a plate reader. Use this method.
Figure 2: Standard Operating Procedure (SOP) for determining thermodynamic solubility.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Xing, L., & O'Hagan, D. (2024).[1] The difluoromethyl group (CF2H): A fascinating group for application in drug development.[5] Journal of Fluorine Chemistry (General reference on CF2H acidity/stability). Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[1] Link
Sources
- 1. Nicotinamide 2-Fluoro-Adenine Dinucleotide | C21H26FN7O14P2 | CID 49867373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
Technical Support Center: 4-(Difluoromethyl)nicotinamide Synthesis
The following Technical Support Guide is structured as a dynamic "Help Center" for researchers encountering yield issues with 3-Pyridinecarboxamide, 4-(difluoromethyl)- (also known as 4-(difluoromethyl)nicotinamide).
This guide prioritizes chemoselectivity (avoiding side reactions with the amide) and regiocontrol (ensuring the
Ticket Subject: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Strategic Decision Matrix
The synthesis of 4-(difluoromethyl)nicotinamide presents two primary "yield killers":
-
Amide Instability: The carboxamide (
) at C3 is prone to dehydration (forming a nitrile) or nucleophilic attack when exposed to harsh fluorinating agents like DAST. -
Regio-scrambling: Direct radical difluoromethylation of nicotinamide often yields a mixture of C4 (desired), C2, and C6 isomers due to the electronic directing effects of the pyridine ring.
Which route are you currently using?
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability.
Protocol Module A: Deoxyfluorination (The "Reconstructive" Route)
Context: You are converting a formyl group (
Optimized Workflow: The "Ester-First" Strategy
To maximize yield, do not fluorinate the amide. Fluorinate the ester intermediate, then convert to the amide.
Step 1: Deoxyfluorination of Methyl 4-formylnicotinate
-
Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Additive: Ethanol (0.2 eq) – Crucial Tip:[1] A catalytic amount of ethanol generates HF in situ, which catalyzes the reaction and prevents the "induction period" exotherm often seen with DAST [1].
Protocol:
-
Dissolve methyl 4-formylnicotinate (1.0 eq) in DCM (
). -
Cool to
. -
Add Deoxo-Fluor (1.5 eq) dropwise.
-
Allow to warm to RT and stir for 4–16 hours.
-
Quench: Pour slowly into saturated
. Warning: Vigorous evolution. -
Isolate: Extract with DCM. The product is Methyl 4-(difluoromethyl)nicotinate .
Step 2: Mild Amidation
-
Reagents:
in Methanol. -
Conditions: Sealed tube, RT to
. -
Why this works: The electron-deficient pyridine ring makes the ester highly reactive toward ammonia. This avoids the harsh conditions that might hydrolyze the
group.
Troubleshooting Table (Deoxyfluorination)
| Symptom | Root Cause | Corrective Action |
| Black Tar / Charring | Uncontrolled exotherm during DAST addition. | Switch to Deoxo-Fluor ; Ensure temp is |
| Product is a Nitrile | Substrate contained an amide group; DAST dehydrated it. | Stop. Switch to the Ester-First strategy described above. |
| Low Conversion | "Old" DAST; HF scavenger inhibition. | Add 1-2 drops of Ethanol to initiate the catalytic cycle [2]. |
| Glass Etching | Excessive HF generation. | Use Teflon/HDPE vessels if scaling up >10g. |
Protocol Module B: Radical C-H Functionalization (The "Direct" Route)
Context: You are trying to install
Optimized Workflow: Innate C-H Functionalization
The most robust method for this transformation utilizes Zinc Difluoromethanesulfinate (DFMS) , a reagent popularized by the Baran Lab [3]. This method generates the
The "Protonation" Trick for Regiocontrol
Nicotinamide is electron-deficient. To direct the nucleophilic
-
Solvent System: DCM/Water (biphasic) + TFA (Trifluoroacetic acid) .
-
Mechanism: TFA protonates the pyridine nitrogen. The pyridinium salt is significantly more electrophilic and directs the nucleophilic radical to the C2 and C4 positions. Since C2 is sterically flanked by the amide (at C3) and the N-H bond, C4 becomes the statistically favored site [4].
Protocol:
-
Dissolve Nicotinamide (1.0 eq) in DCM/Water (2:1 ratio).
-
Add DFMS (Zinc Difluoromethanesulfinate) (3.0 eq).
-
Add TFA (1.0 eq) to protonate the pyridine.
-
Cool to
.[2] -
Add TBHP (tert-Butyl hydroperoxide, 70% aq) (3.0 eq) dropwise. Note: TBHP acts as the oxidant to release the radical from the zinc salt.
-
Stir vigorously for 12–24 hours.
Troubleshooting Table (Radical Route)
| Symptom | Root Cause | Corrective Action |
| Mixture of Isomers | Lack of protonation; Radical attacking C2. | Ensure TFA is used (1.0–2.0 eq). The pyridinium species favors C4 attack due to sterics at C2/C3. |
| Stalled Reaction | Radical quenching by oxygen. | While "open to air" is often cited, for difficult substrates, degas solvents with Argon before adding TBHP.[1] |
| Low Yield | Decomposition of DFMS reagent. | DFMS is hygroscopic. Store in a desiccator. If the solid is clumpy/wet, recrystallize or buy fresh. |
Stability & Purification Guide
Once synthesized, the 4-(difluoromethyl)nicotinamide moiety has specific handling requirements.
Visualization of Stability Risks
Figure 2: Stability profile and degradation pathways.
Purification FAQs
-
Q: My product tails badly on silica gel.
-
A: Pyridine amides are basic and interact with acidic silanols.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM:MeOH:NH4OH (90:10:1) as your eluent.[1] The ammonia competes for the silanol sites.
-
-
Q: Can I recrystallize it?
-
A: Yes. These amides are often crystalline. Try Ethyl Acetate/Heptane or Isopropanol . Avoid hot water, as prolonged heating in water can slowly hydrolyze the
group.
-
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
-
Singh, R. P., & Shreeve, J. M. (2002).[1] "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis.
-
Fujiwara, Y., et al. (2012).[1][3] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature.[3][4]
-
O'Hara, F., et al. (2013).[1][5] "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols.
-
Ji, Y., et al. (2011).[1] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. (Mechanistic insight on protonation effects).
Sources
- 1. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. (PDF) Regioselective and Stereoselective [research.amanote.com]
- 5. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Pyridinecarboxamide, 4-(difluoromethyl)-
Welcome to the technical support center for the purification of 3-Pyridinecarboxamide, 4-(difluoromethyl)-, also known as 4-(difluoromethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated pyridine intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your purification workflows.
Introduction to Purification Challenges
The unique physicochemical properties of 3-Pyridinecarboxamide, 4-(difluoromethyl)- present a specific set of purification challenges. The presence of the basic pyridine ring, the polar carboxamide group, and the electron-withdrawing difluoromethyl group all contribute to its purification behavior. Key challenges include:
-
Chromatographic Peak Tailing: The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups on standard silica gel stationary phases, leading to asymmetric peak shapes and poor separation.[1][2]
-
Co-elution with Impurities: Structurally similar impurities, such as the corresponding carboxylic acid (formed by hydrolysis) or unreacted starting materials, can be difficult to separate.
-
Solubility Profile: Finding an ideal single-solvent system for recrystallization can be challenging due to its varying solubility in common organic solvents.[3]
-
Potential for Hydrolysis: The difluoromethyl group and the carboxamide are susceptible to hydrolysis under certain acidic or basic conditions, which can lead to the formation of new impurities during the purification process.[4][5]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography Issues
Question 1: I'm observing significant peak tailing during silica gel column chromatography of my crude 3-Pyridinecarboxamide, 4-(difluoromethyl)-. How can I improve the peak shape?
Answer:
Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel.[1] This is primarily due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. Here’s a systematic approach to mitigate this issue:
Underlying Cause: The lone pair of electrons on the pyridine nitrogen forms a strong interaction with the acidic protons of the silanol groups (Si-OH) on the silica surface. This secondary interaction, in addition to the primary partitioning of the analyte between the mobile and stationary phases, leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatogram.
Solutions:
-
Mobile Phase Modification with a Basic Additive:
-
Principle: Adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent will "cap" the acidic silanol sites. The additive, being a stronger base, will preferentially interact with the silanols, leaving fewer sites available to interact with your compound of interest.
-
Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, add the TEA to the ethyl acetate portion. It is crucial to use a fume hood when handling TEA.
-
-
Using a Different Stationary Phase:
-
Principle: If mobile phase additives are not sufficient or are incompatible with your downstream applications, consider a different stationary phase.
-
Options:
-
Alumina (basic or neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds as it lacks the acidic silanol groups.
-
End-capped Silica Gel: This type of silica has been treated to reduce the number of free silanol groups, thereby minimizing tailing.
-
-
Question 2: What is a good starting eluent system for silica gel column chromatography of 3-Pyridinecarboxamide, 4-(difluoromethyl)-?
Answer:
A good starting point for developing a separation method is to use a solvent system with a moderate polarity that can be easily adjusted. For 3-Pyridinecarboxamide, 4-(difluoromethyl)-, a mixture of a non-polar and a polar solvent is recommended.
| Eluent System | Starting Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:2 | A good starting point for many pyridine carboxamides. The polarity can be increased by increasing the proportion of ethyl acetate. |
| Dichloromethane / Methanol | 98:2 to 95:5 | This system is more polar and can be effective if your compound is not moving from the baseline with Hexane/EtOAc. Be mindful that methanol can sometimes dissolve silica gel to a small extent. |
| Hexane / Acetone | 1:1 | This has been shown to be effective for the closely related 4-(trifluoromethyl)nicotinamide.[6] |
Pro-Tip: Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system before committing to a column. The ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.
Recrystallization Challenges
Question 3: I am struggling to find a suitable solvent for the recrystallization of 3-Pyridinecarboxamide, 4-(difluoromethyl)-. What should I look for in a recrystallization solvent?
Answer:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a compound like 4-(difluoromethyl)nicotinamide, which has both polar and non-polar characteristics, a mixed solvent system is often required.
Troubleshooting Solvent Selection:
-
Single Solvent Screening:
-
Test the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating. Good candidates will show low solubility at room temperature and complete dissolution upon heating.
-
Potential Solvents to Screen: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water.
-
-
Mixed Solvent Systems:
-
Principle: A mixed solvent system consists of a "good" solvent (in which your compound is highly soluble) and a "poor" solvent (in which your compound is sparingly soluble). The two solvents must be miscible.
-
Protocol:
-
Dissolve your crude compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
-
Suggested Mixed Solvent Systems:
-
Ethanol / Water
-
Ethyl Acetate / Hexane[7]
-
Toluene / Hexane
-
-
Visualizing the Recrystallization Workflow:
Caption: A step-by-step workflow for mixed-solvent recrystallization.
Impurity-Related Issues
Question 4: My purified 3-Pyridinecarboxamide, 4-(difluoromethyl)- is still showing an impurity that I suspect is the corresponding carboxylic acid. How can I remove it?
Answer:
The presence of 4-(difluoromethyl)nicotinic acid is a common impurity, often arising from the hydrolysis of the amide during synthesis or workup.[8] Due to its similar polarity to the amide, it can be challenging to remove by standard chromatography or recrystallization.
Solution: Acid-Base Extraction or Amine Salt Formation
-
Aqueous Basic Wash:
-
Principle: The carboxylic acid impurity is acidic and will be deprotonated by a weak base to form a water-soluble carboxylate salt, which can then be removed by an aqueous wash. The amide is significantly less acidic and will remain in the organic layer.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃).
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amide.
-
-
-
Amine Salt Formation in a Non-Aqueous Solvent:
-
Principle: This method is particularly useful if your compound has some water solubility. By forming an amine salt of the carboxylic acid impurity in a non-aqueous solvent in which the salt is soluble but the desired amide is not, you can selectively remove the impurity.[9]
-
Protocol:
-
Suspend the impure product in a non-aqueous solvent like benzene or toluene.
-
Add a primary or secondary amine (e.g., n-butylamine or piperidine) that is inert to the amide but will react with the carboxylic acid to form a soluble salt.[9]
-
Stir the suspension to allow for salt formation.
-
Filter the mixture to collect the undissolved, purified amide.
-
Wash the collected solid with fresh non-aqueous solvent and dry.
-
-
Logical Flow for Impurity Removal:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide - Google Patents [patents.google.com]
- 3. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of 3-Pyridinecarboxamide, 4-(difluoromethyl)-
Document ID: TSC-2026-02-DFC
Version: 1.0
Introduction
Welcome to the technical support center for 3-Pyridinecarboxamide, 4-(difluoromethyl)-, hereafter referred to as DFC-PC. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. The unique structural characteristics of DFC-PC, specifically the difluoromethyl group on the pyridine ring, present both therapeutic opportunities and potential biopharmaceutical challenges.[1][2][3] Bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical determinant of a drug's efficacy and is often a significant hurdle for new chemical entities (NCEs). It is estimated that up to 90% of NCEs exhibit poor solubility, a primary factor limiting oral bioavailability.[4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the pre-formulation and formulation development of DFC-PC. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Characterization
This section addresses the foundational questions that should be answered at the outset of any formulation development program for DFC-PC.
Q1: What are the likely physicochemical properties of DFC-PC and why do they matter?
A1: Based on its structure—a pyridinecarboxamide scaffold with a difluoromethyl substituent—we can predict several key properties that will influence its bioavailability:
-
Solubility: The pyridine ring and carboxamide group offer some hydrophilicity. However, the difluoromethyl group is hydrophobic, which can significantly lower aqueous solubility. Many pyridine-based compounds are classified as "brick-dust" APIs, known for high crystallinity and low solubility.[5] Poor solubility is a leading cause of low bioavailability for orally administered drugs.[6][7]
-
Permeability: As a small molecule, DFC-PC may exhibit good transcellular permeability. However, its overall permeability must be experimentally determined, as factors like hydrogen bonding capacity can influence its ability to cross the gastrointestinal membrane.
-
pKa: The pyridine nitrogen is basic and will have a specific pKa. This is critical because the ionization state of the molecule will change as it transits through the varying pH environments of the gastrointestinal tract (stomach: pH 1-3, intestine: pH 5-7). The pH-dependent solubility profile must be determined early.
-
Metabolic Stability: The difluoromethyl group can alter the metabolic profile compared to a non-fluorinated or trifluoromethyl analog.[8] It is crucial to assess its stability in the presence of liver microsomes to understand the potential for first-pass metabolism, which can significantly reduce the amount of drug reaching circulation.
Q2: How do I classify DFC-PC using the Biopharmaceutics Classification System (BCS)?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. This classification helps predict a drug's in vivo absorption characteristics.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
For many NCEs, a BCS Class II or IV designation is common.[4][9] For DFC-PC, low solubility is highly probable, making it a likely candidate for BCS Class II or IV . The rate-limiting step for absorption of a BCS Class II drug is dissolution, meaning that enhancing solubility will directly improve bioavailability.[9] For a BCS Class IV drug, both solubility and permeability must be addressed.
Q3: What are the essential in vitro assays I should perform before starting formulation work?
A3: A solid baseline of data is essential to guide your formulation strategy.
-
Kinetic and Thermodynamic Solubility: Determine solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), Fed-State Simulated Intestinal Fluid (FeSSIF)).
-
pH-Solubility Profile: Measure solubility across a pH range of 1 to 7.5.
-
LogP/LogD Determination: Quantify the lipophilicity of the compound. This helps predict its permeability and tendency to partition into lipidic phases.
-
Permeability Assay: Use an in-vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial screen, followed by a cell-based assay such as Caco-2 for more definitive data.
-
Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline form and assess its melting point and thermal stability.
Section 2: Troubleshooting Formulation Challenges
This section is structured to address specific experimental problems you may encounter.
Problem Area 1: Poor Aqueous Solubility & Slow Dissolution Rate
You've confirmed DFC-PC has low solubility in aqueous and biorelevant media, resulting in poor dissolution. This is a classic BCS Class II/IV problem.
Causality: For ionizable compounds like DFC-PC (due to the pyridine nitrogen), forming a salt is often the most direct way to improve aqueous solubility and dissolution rate.[10][11][12] By converting the neutral free base into a salt, you alter the crystal lattice energy and introduce a counter-ion that readily dissociates in water, leading to faster and more extensive dissolution.[13][14][15]
Experimental Protocol: High-Throughput Salt Screening
-
Solvent Selection: Dissolve DFC-PC free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) to create a stock solution.
-
Counter-ion Selection: Prepare a library of pharmaceutically acceptable acid counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in a compatible solvent.
-
Mixing: In a 96-well plate, combine the DFC-PC solution with each counter-ion solution in a 1:1 molar ratio. Include solvent-only controls.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature or under controlled cooling to induce crystallization.
-
Solid-State Analysis: Analyze any resulting crystalline material using XRPD to identify new, unique diffraction patterns indicative of salt formation.
-
Characterization: For promising new salt forms, scale up the synthesis. Confirm salt formation and determine key properties like solubility, dissolution rate, hygroscopicity, and solid-state stability.
Troubleshooting Q&A:
-
Q: My attempts at salt formation only yield the original free base. What's wrong?
-
A: This can happen if the pKa difference between your compound and the counter-ion is too small (a difference of >2-3 pKa units is generally recommended). Alternatively, the crystal lattice energy of the free base may be so high that it is thermodynamically favored over any potential salt form. Try a stronger acid counter-ion or a different crystallization solvent system.
-
-
Q: I formed a salt, but it's unstable and converts back to the free base in water. What should I do?
-
A: This indicates that the salt may have a high solubility product (Ksp) and can disproportionate. This is common for salts of weak bases. You may need to screen for a different counter-ion that forms a more stable crystal lattice. Additionally, consider if the application allows for a formulation that controls the local pH to keep the salt ionized.
-
Causality: Crystalline materials have a highly ordered, low-energy state that requires significant energy to break apart during dissolution. An amorphous solid, by contrast, is a high-energy, disordered state. By dispersing the drug at a molecular level within a polymer matrix, an ASD prevents crystallization and can achieve a state of "supersaturation" upon dissolution, dramatically increasing the driving force for absorption.[4][16][17]
Experimental Protocol: Preparing an ASD via Spray Drying
-
Polymer and Solvent Selection: Choose a polymer with good miscibility with DFC-PC (e.g., PVP K30, HPMC-AS, Soluplus®). Select a common solvent system (e.g., acetone/methanol) that dissolves both the drug and the polymer.
-
Solution Preparation: Prepare a solution containing a specific drug-to-polymer ratio (start with a low drug loading, e.g., 20% w/w, and work up). Ensure complete dissolution.
-
Spray Drying: Atomize the solution into a hot air stream. The solvent rapidly evaporates, leaving solid particles of the drug dispersed in the polymer. Key parameters to control are inlet temperature, solution feed rate, and atomization gas flow.
-
Powder Collection: Collect the dried powder using a cyclone separator.
-
Characterization:
-
Use DSC to confirm the absence of a melting endotherm, indicating an amorphous state. Look for a single glass transition temperature (Tg).
-
Use XRPD to confirm the absence of Bragg peaks (crystallinity).
-
Perform dissolution testing (USP Apparatus II) in biorelevant media to compare the ASD performance against the crystalline API.
-
Data Presentation: Dissolution Enhancement with ASD
| Formulation | Drug Loading (% w/w) | % Drug Dissolved at 30 min (FaSSIF) |
| Crystalline DFC-PC | N/A | 5% |
| DFC-PC:PVP K30 ASD | 25% | 75% |
| DFC-PC:HPMC-AS ASD | 25% | 88% |
Troubleshooting Q&A:
-
Q: My ASD shows signs of recrystallization during storage. How can I improve its stability?
-
A: This is a common challenge. Physical instability can be caused by high drug loading, moisture, or storage above the glass transition temperature (Tg). Try increasing the polymer concentration (lower drug loading), selecting a polymer with a higher Tg, or including a secondary polymer to inhibit crystallization. Ensure storage in a low-humidity environment.[10]
-
-
Q: The dissolution profile of my ASD shows a "spring and parachute" effect, but the concentration quickly drops. What does this mean?
-
A: The "spring" is the rapid dissolution to a supersaturated state. The drop ("parachute" failure) is due to the amorphous drug precipitating out of solution into a more stable, less soluble crystalline form. The polymer's role is to act as a precipitation inhibitor. You may need a different polymer (like HPMC-AS, which is specifically designed for this) or a higher polymer concentration to maintain the supersaturated state for a longer period.
-
Causality: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the particles. By reducing the particle size to the nanometer range (nanonization), the surface area-to-volume ratio increases dramatically, leading to a much faster dissolution rate.[6][9][18] This approach is particularly useful for BCS Class II compounds.[19]
Experimental Workflow: Nanosuspension Development
Caption: Workflow for nanosuspension development of DFC-PC.
Troubleshooting Q&A:
-
Q: My nanoparticles are aggregating over time. What can I do?
-
A: Nanoparticles have very high surface energy and tend to aggregate to minimize it. This is controlled by using stabilizers (surfactants like Polysorbate 80 or polymers like HPMC). You may need to screen for a more effective stabilizer or increase its concentration. Measuring the zeta potential can help predict stability; a value of |30| mV or greater is generally desired for electrostatic stabilization.
-
Problem Area 2: Suspected Rapid First-Pass Metabolism
Your in vitro metabolism studies (e.g., liver microsomes) show that DFC-PC is rapidly metabolized, or your in vivo studies show low exposure despite good solubility.
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[20][21] This strategy can be used to mask a metabolically labile functional group. For DFC-PC, the secondary amide of the carboxamide group could be a site for modification. By creating a prodrug, you can temporarily change the molecule's properties to protect it from premature metabolism.[22][23]
Experimental Workflow: Prodrug Design and Evaluation
Caption: Conceptual workflow for DFC-PC prodrug development.
Troubleshooting Q&A:
-
Q: My prodrug is stable in plasma but doesn't convert to the active drug. What's the issue?
-
A: The linker you chose may not be susceptible to the relevant enzymes in vivo. Prodrug conversion is highly dependent on the type of chemical linkage and the enzymes present in the target tissue (e.g., esterases, phosphatases). You may need to redesign the linker to be recognized by common enzymes.
-
-
Q: The prodrug improved bioavailability, but now there are toxicity concerns. Why?
-
A: The cleaved linker moiety itself can be toxic. When designing a prodrug, the promoiety should ideally be Generally Regarded As Safe (GRAS) or known to be non-toxic (e.g., an amino acid or a small dipeptide).
-
Section 3: Bridging In Vitro Results to In Vivo Performance
After optimizing a formulation, it is critical to establish whether your in vitro tests can predict in vivo performance.
Topic: Establishing an In Vitro-In Vivo Correlation (IVIVC)
Causality: An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (usually the dissolution rate) to an in vivo response (plasma drug concentration or amount of drug absorbed).[24][25] A successful IVIVC allows your dissolution test to serve as a surrogate for bioequivalence studies, which can streamline development, support post-approval changes, and ensure quality control.[26][27]
Workflow: Development of a Level A IVIVC
A Level A correlation, the most rigorous type, represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[24]
Caption: Stepwise process for establishing a Level A IVIVC.
Troubleshooting Q&A:
-
Q: I can't establish a good correlation. What are the common reasons for failure?
-
A: IVIVC development can be complex. Failure can occur if:
-
The in vitro dissolution method is not discriminating enough or does not mimic the in vivo environment. Try different media, pH, and apparatus settings.
-
Absorption is limited by permeability rather than dissolution (a BCS Class III/IV issue). IVIVCs work best for BCS Class I and II drugs where dissolution is the rate-limiting step.
-
The drug has complex absorption mechanisms (e.g., active transport, gut wall metabolism) that are not captured by the dissolution test.
-
-
References
- Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Google Scholar.
- Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
- In vivo–In Vitro correlation (IVIVC)
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Google Scholar.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Enhancing solubility with novel excipients. Manufacturing Chemist.
- In vitro - in vivo correlation:
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Google Scholar.
- Nanoparticles Demonstrate Potential for Small-Molecule Pharmaceuticals. Google Scholar.
- In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. Google Scholar.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- In-Vitro-In-Vivo Correlation Definitions and Regul
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Prodrug Strategies for Critical Drug Developability Issues: Part I. PubMed.
- Prodrug Strategies in Medicinal Chemistry. American Chemical Society.
- Prodrug Rewards in Medicinal Chemistry: An Advance and Challenges Approach for Drug Designing. PubMed.
-
New method for introducing fluorinated components into molecules. Universität Münster. [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed.
- Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding.
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. rjpdft.com [rjpdft.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. pharmtech.com [pharmtech.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prodrug Rewards in Medicinal Chemistry: An Advance and Challenges Approach for Drug Designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. acs.org [acs.org]
- 24. scispace.com [scispace.com]
- 25. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. premier-research.com [premier-research.com]
- 27. iagim.org [iagim.org]
Technical Support Center: 4-(Difluoromethyl)pyridine-3-carboxamide Assay Optimization
Status: Operational Ticket ID: TCH-PYR-DFM-001 Subject: Minimizing Assay Variability and Reproducibility Issues in 4-(Difluoromethyl)pyridine-3-carboxamide Analysis Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
You are encountering variability in the analysis of 4-(difluoromethyl)pyridine-3-carboxamide (also referred to as 4-(difluoromethyl)nicotinamide). This compound presents a "perfect storm" of analytical challenges:
-
The Pyridine Nitrogen: A basic center that interacts with silanols in HPLC columns, causing peak tailing and integration errors.
-
The Difluoromethyl Group (-CF₂H): A lipophilic hydrogen-bond donor that complicates NMR integration due to splitting patterns and relaxation times.
-
The Amide Functionality: Susceptible to hydrolysis, leading to the formation of 4-(difluoromethyl)pyridine-3-carboxylic acid, a common impurity that co-elutes in poorly optimized methods.
This guide provides self-validating protocols to eliminate these sources of error.
Module 1: Chromatographic Integrity (HPLC/UPLC)
The Issue: High variability in retention time (
Root Cause Analysis
The pyridine nitrogen (pKa ~3.5–4.[1]0) becomes protonated at acidic pH (typical in LC-MS mobile phases). These positively charged species interact ionically with residual silanol groups (
Optimized Protocol: The "High pH" Strategy
To eliminate tailing, we must suppress the protonation of the pyridine ring or the ionization of surface silanols.
Recommended Method Parameters:
| Parameter | Specification | Rationale |
| Stationary Phase | Hybrid Particle (e.g., ethylene-bridged hybrid, BEH) C18 | High pH stability (up to pH 12) is required. Traditional silica dissolves at pH > 8. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | At pH 10, the pyridine nitrogen is deprotonated (neutral), eliminating silanol interaction. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can cause higher backpressure; ACN provides sharper peaks for fluorinated aromatics. |
| Gradient | 5% B to 95% B over 10 min | Standard gradient; ensure re-equilibration is at least 5 column volumes. |
| Detection | UV @ 260 nm | The nicotinamide core has strong absorbance here. |
Troubleshooting Workflow: HPLC Peak Tailing
Module 2: Quantitative NMR (qNMR) Standardization
The Issue: Inconsistent purity values when using ¹H NMR versus ¹⁹F NMR.
Technical Insight: The Fluorine Coupling Problem
The -CF₂H group is not a singlet.
-
¹H NMR: The proton on the CF₂ group appears as a triplet (coupling to two F atoms) with a large coupling constant (
). This often overlaps with aromatic signals or rotation sidebands. -
¹⁹F NMR: The fluorine signal appears as a doublet (coupling to the H atom).
Protocol: ¹⁹F qNMR with Internal Standard
¹⁹F NMR is superior for this assay due to the lack of background interference, but it requires specific acquisition parameters to avoid saturation effects.
1. Internal Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid .[3][4]
-
Why: It has a distinct chemical shift (~ -63 ppm) that does not overlap with the difluoromethyl signal (~ -110 to -125 ppm). It is a solid, non-volatile, and traceable standard [1].
2. Acquisition Parameters (The "7×T1" Rule):
Fluorine nuclei often have long longitudinal relaxation times (
-
Pulse Angle: 90°
-
Spectral Width: Ensure it covers -50 ppm to -150 ppm.
-
Relaxation Delay (D1): Must be
of the slowest relaxing nucleus (usually the internal standard).-
Action: Measure
using an Inversion-Recovery experiment. Typical for CF₃ groups is 2–5 seconds. Set D1 = 30-40 seconds to be safe [2].
-
-
Decoupling: Use Inverse Gated Decoupling (IG) to suppress the Nuclear Overhauser Effect (NOE) while removing H-F splitting, collapsing the CF₂ doublet into a singlet for easier integration.
Module 3: Sample Stability & Handling
The Issue: Assay results drift over 24 hours in solution.
Chemical Liability: Amide Hydrolysis
The electron-withdrawing nature of the -CF₂H group (via induction) and the pyridine ring makes the amide carbonyl carbon more electrophilic, increasing susceptibility to hydrolysis.
Stability Protocol:
-
Solvent: Avoid protic solvents (methanol/water) for stock solutions. Use DMSO-d6 or Anhydrous Acetonitrile for storage.
-
Temperature: Store stock solutions at -20°C.
-
Autosampler: If running aqueous HPLC mobile phases, keep the autosampler at 4°C . At room temperature, significant hydrolysis to the carboxylic acid can occur within 12 hours.
Sample Prep Workflow
Frequently Asked Questions (FAQ)
Q1: My ¹H NMR spectrum shows a broad hump around 6.0–7.5 ppm. Is this my compound?
A: This is likely the -CF₂H proton. Due to the large geminal coupling (
Q2: Can I use Trifluoroacetic Acid (TFA) as an internal standard for qNMR? A: Not recommended. TFA is volatile. Evaporation during sample handling will change its concentration, leading to overestimation of your sample purity. Use 3,5-Bis(trifluoromethyl)benzoic acid or α,α,α-Trifluorotoluene (if sealed properly), but solid standards are preferred [1].
Q3: In HPLC, I see a small peak eluting just before the main peak. What is it? A: This is likely 4-(difluoromethyl)pyridine-3-carboxylic acid (the hydrolysis product). Acids typically elute earlier than their corresponding amides in Reversed-Phase HPLC due to higher polarity (especially if ionized). Check your mobile phase pH; if it is basic, the acid will be fully ionized and elute at the void volume.
Q4: Why does the difluoromethyl group affect retention time so much compared to the methyl analog? A: The -CF₂H group is a "lipophilic hydrogen bond donor" [3]. While fluorine is generally lipophilic, the C-H bond in CF₂H is polarized, allowing it to act as a weak H-bond donor. This creates unique selectivity compared to -CH₃ or -CF₃ groups.
References
-
BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds: 3,5-Bis(trifluoromethyl)benzoic acid.[3]Link[3]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[3][5]Link
-
Journal of Medicinal Chemistry. (2017). Physicochemical properties of the CF2H group.[6][7][8] (Referenced in search context 1.9). Link
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: Peak Tailing.Link
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. chromtech.com [chromtech.com]
- 3. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. acgpubs.org [acgpubs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. newreactions.wordpress.com [newreactions.wordpress.com]
Technical Support Guide: Scaling Up the Synthesis of 3-Pyridinecarboxamide, 4-(difluoromethyl)-
Introduction: Navigating the Challenges of Scalable Difluoromethylation
Welcome to the technical support center for the synthesis of 3-Pyridinecarboxamide, 4-(difluoromethyl)-, a key building block in modern medicinal chemistry. The introduction of the difluoromethyl (CF₂H) group is a well-established strategy to modulate the physicochemical properties of bioactive molecules, often serving as a lipophilic bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and membrane permeability.[1][2][3]
However, transitioning difluoromethylation reactions from bench-scale discovery to pilot-plant production presents significant challenges. These include managing reaction exotherms, ensuring regioselectivity, handling specialized reagents, and developing robust purification protocols that avoid costly chromatography. This guide provides field-proven insights, a detailed scalable protocol, and comprehensive troubleshooting advice to empower researchers and process chemists in successfully scaling the synthesis of this valuable intermediate.
Recommended Scalable Synthesis Protocol: Direct C-H Difluoromethylation
This protocol focuses on a direct C-H difluoromethylation approach using a zinc sulfinate reagent, which is known for its operational simplicity, scalability, and excellent functional group tolerance.[4] The starting material, 3-Pyridinecarboxamide (nicotinamide), is inexpensive and readily available.
Overall Reaction Scheme
Caption: Radical C-H difluoromethylation of nicotinamide.
Step-by-Step Methodology (100 g Scale)
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Filter-dryer or large Büchner funnel with vacuum flask.
-
Standard laboratory glassware.
Reagents:
-
3-Pyridinecarboxamide (Nicotinamide): 100 g (0.819 mol)
-
Zinc difluoromethanesulfinate (DFMS, Baran's Reagent): 313 g (1.06 mol, 1.3 equiv)[4]
-
Deionized Water: 2 L
-
Dichloromethane (DCM): 2 L
-
t-Butyl hydroperoxide (TBHP), 70% in water: 158 g (1.23 mol, 1.5 equiv)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropyl Alcohol (IPA)
Procedure:
-
Reactor Setup: Charge the 10 L jacketed reactor with 3-Pyridinecarboxamide (100 g) and zinc difluoromethanesulfinate (313 g).
-
Expert Insight: While the reagent is generally stable, it can contain impurities like ZnCl₂ and water, which should be accounted for in stoichiometry calculations.[4]
-
-
Solvent Addition: Add deionized water (2 L) and dichloromethane (2 L) to the reactor. Begin vigorous stirring (e.g., 250-300 RPM) to create a well-mixed biphasic suspension.
-
Initiator Addition: Cool the reactor contents to 15-20°C using the jacket. Slowly add t-butyl hydroperoxide (158 g) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.
-
Causality: The slow addition is critical to control the reaction exotherm. A runaway reaction can lead to side product formation and pose a significant safety risk. TBHP initiates the formation of the CF₂H radical from the sulfinate reagent.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by taking small aliquots of the organic layer, quenching with a pinch of Na₂SO₃, and analyzing by HPLC or LC-MS. The reaction is complete when <2% of the starting material remains.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to 10°C. Prepare a solution of sodium sulfite (150 g in 1 L of water) and add it slowly to the reactor to quench any remaining peroxide. A peroxide test strip should be used to confirm the absence of peroxides.
-
Workup - Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer with an additional portion of DCM (500 mL).
-
Workup - Washes: Combine the organic layers and wash sequentially with 1 M NaHCO₃ solution (1 L) and brine (1 L).
-
Expert Insight: The bicarbonate wash is essential to remove any acidic byproducts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification - Crystallization: Charge the crude solid to a clean reactor with isopropyl alcohol (approx. 3-4 mL per gram of crude material). Heat the mixture to 60-70°C until a clear solution is formed. Cool slowly to room temperature, then further cool to 0-5°C for at least 2 hours.
-
Isolation: Collect the resulting crystalline solid by filtration, wash with a small amount of cold IPA, and dry under vacuum at 40°C to a constant weight.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Q1: The reaction has stalled, and HPLC analysis shows >20% starting material remaining after 18 hours. What should I do?
-
Possible Cause 1: Insufficient Radical Initiator. The t-butyl hydroperoxide may have degraded over time or been consumed by impurities.
-
Solution 1: Add a second, smaller portion of TBHP (0.2-0.3 equivalents). Before adding, ensure the reaction temperature is stable. Monitor the reaction for another 4-6 hours.
-
Possible Cause 2: Poor Reagent Quality. The zinc difluoromethanesulfinate reagent may be of low purity.
-
Solution 2: Unfortunately, this is difficult to fix mid-reaction. For future batches, procure the reagent from a reputable supplier and, if possible, assay its purity before use.
-
Possible Cause 3: Oxygen Inhibition. The presence of oxygen can quench radical intermediates, inhibiting the reaction.
-
Solution 3: While this reaction is often run open to air at a small scale, on a larger scale, it is good practice to degas the initial solvent mixture and maintain a positive pressure of nitrogen or argon throughout the reaction.
Q2: My product yield is low (<50%) after crystallization. Where did my product go?
-
Possible Cause 1: Incomplete Reaction. Refer to Q1. If the reaction did not go to completion, the yield will naturally be low.
-
Possible Cause 2: Product Loss in Aqueous Layer. The product has some water solubility. Insufficient extraction with DCM will leave the product behind.
-
Solution 2: Perform a third extraction of the aqueous layer with DCM. Analyze a sample of the final aqueous layer by HPLC to quantify losses.
-
Possible Cause 3: Suboptimal Crystallization. The product may be too soluble in the chosen solvent at low temperatures, or the cooling was too rapid, leading to poor crystal formation.
-
Solution 3: Retain the mother liquor from crystallization. Concentrate it and attempt a second crop crystallization. For future batches, consider a different solvent or an anti-solvent crystallization strategy (e.g., dissolving in methanol and adding water).
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: Are there alternative difluoromethylating reagents for this synthesis at scale? A: Yes. While DFMS is robust, other options exist. Reagents like ethyl bromodifluoroacetate can be used but often require different reaction mechanisms and conditions, such as N-alkylation followed by hydrolysis and decarboxylation, which may be less direct for this specific target.[2][7] TMSCF₂H is another common reagent, often used in metal-catalyzed cross-coupling reactions, which can be expensive and require more complex purification to remove the metal catalyst.[3][8] For large-scale synthesis, the operational simplicity and cost-effectiveness of the radical C-H functionalization approach are highly advantageous.
Q: What are the critical safety considerations when running this reaction at a 100g+ scale? A: The primary safety concern is thermal management. The radical initiation step is exothermic and must be controlled with slow addition and efficient cooling. A secondary concern is the use of t-butyl hydroperoxide, a strong oxidizer. It should be stored and handled according to safety data sheet (SDS) guidelines, and any unreacted peroxide must be thoroughly quenched before solvent removal to prevent the formation of explosive organic peroxides. Standard personal protective equipment (PPE) is mandatory, and the reaction should be conducted in a well-ventilated area or a fume hood.
Q: How critical is the regioselectivity? Can other isomers form? A: Regioselectivity is a key advantage of this method for electron-deficient heterocycles like pyridine. The radical difluoromethylation preferentially occurs at the electron-poor C4 (and C2/C6) positions. For nicotinamide, the C4 position is sterically and electronically favored. However, small amounts of the 2- and 6-isomers can form. The washing and crystallization steps are designed to effectively remove these minor impurities. HPLC analysis is crucial for confirming the isomeric purity of the final product.[9][10]
Q: What analytical methods are recommended for in-process control and final product release? A: A combination of techniques is recommended for a robust quality control strategy.[6]
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of starting material and the appearance of the product.
-
Final Product Release:
-
HPLC: To determine purity (>98.5%) and quantify any impurities or isomers.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of solvent residues. The characteristic triplet in the ¹H NMR for the CF₂H proton is a key diagnostic signal.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Loss on Drying (LOD): To determine the amount of residual solvent.
-
Data Presentation: Optimization of Radical Initiator
The following table shows representative data from a hypothetical optimization study, demonstrating the impact of the amount of t-butyl hydroperoxide (TBHP) on the reaction outcome.
| Entry | TBHP (Equivalents) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity by HPLC (%) |
| 1 | 1.0 | 18 | 75 | 58 | 99.1 |
| 2 | 1.2 | 18 | 91 | 72 | 98.9 |
| 3 | 1.5 | 16 | >98 | 83 | 98.7 |
| 4 | 2.0 | 16 | >99 | 81 | 97.2 |
References
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Publishing. (URL: [Link])
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Publications. (URL: [Link])
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo - SciSpace. (URL: [Link])
-
Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates - Nature Communications. (URL: [Link])
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF - ResearchGate. (URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Difluoromethylation of N-heterocyclic biomolecules | Request PDF - ResearchGate. (URL: [Link])
-
Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv. (URL: [Link])
-
Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC. (URL: [Link])
-
Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts | Organic Letters. (URL: [Link])
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (URL: [Link])
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (URL: [Link])
-
(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines - ResearchGate. (URL: [Link])
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (URL: [Link])
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- 8. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
Technical Comparison: 4-(Difluoromethyl)nicotinamide vs. Haloalkyl-Nicotinamide Inhibitors
This guide provides a technical comparison of 4-(Difluoromethyl)nicotinamide (4-DFM-NAM) against its primary structural analogs and functional competitors, specifically focusing on its role as a bioactive pyridinecarboxamide derivative.
While Flonicamid (and its active metabolite 4-(trifluoromethyl)nicotinamide ) is the industry standard in this chemical class (pyridinecarboxamide insecticides/feeding blockers), the 4-(difluoromethyl) analog represents a critical "bioisostere" probe used in medicinal chemistry to optimize hydrogen bonding and metabolic stability.
Executive Summary
3-Pyridinecarboxamide, 4-(difluoromethyl)- (referred to herein as 4-DFM-NAM ) is a structural analog of the widely used insecticide metabolite 4-(trifluoromethyl)nicotinamide (TFNA-AM). It serves as a pivotal chemical probe in Structure-Activity Relationship (SAR) studies targeting insect chordotonal organs (modulators of feeding behavior) and, in mammalian contexts, enzymes of the NAD+ salvage pathway (e.g., NAMPT, Nicotinamidase).
The substitution of a trifluoromethyl (-CF₃) group with a difluoromethyl (-CF₂H) group introduces a lipophilic hydrogen bond donor , fundamentally altering the binding kinetics and metabolic profile compared to "existing inhibitors" like Flonicamid and Nicotinamide.
Core Value Proposition
-
Bioisosterism: The -CF₂H moiety acts as a bioisostere for -OH and -SH groups, potentially improving binding affinity via hydrogen bonding with target residues (e.g., Serine/Threonine) that the inert -CF₃ cannot engage.
-
Metabolic Stability: Offers a middle ground between the metabolically labile methyl group and the persistent trifluoromethyl group.
Chemical & Physical Properties Comparison
The following table contrasts 4-DFM-NAM with its direct competitor (the -CF₃ analog) and the natural substrate (Nicotinamide).
| Feature | 4-(Difluoromethyl)nicotinamide (4-DFM-NAM) | 4-(Trifluoromethyl)nicotinamide (TFNA-AM) | Nicotinamide (NAM) |
| Role | Experimental Inhibitor / Probe | Active Metabolite (Flonicamid) | Natural Substrate / Inhibitor |
| Key Substituent | -CF₂H (Difluoromethyl) | -CF₃ (Trifluoromethyl) | -H (Hydrogen) |
| H-Bond Capability | Donor (Weak, via C-H) | Acceptor (Weak, via F) | None at C4 |
| Lipophilicity (LogP) | ~0.5 (Estimated) | 0.82 (Measured) | -0.37 |
| Electronic Effect | Strong Electron Withdrawing ( | Very Strong Electron Withdrawing ( | Neutral |
| Target Selectivity | Modulates Chordotonal Organs / NAMPT | High affinity for Insect Chordotonal Organs | Pan-inhibitor (PARP, Sirtuins) |
| Metabolic Fate | Potential oxidation to carboxylic acid | Highly stable; excreted unchanged | Salvaged to NAD+ or methylated |
Note: The -CF₂H group is unique because the proton is acidic enough to act as a weak hydrogen bond donor, a feature utilized to gain potency in enzyme pockets where -CF₃ fails to bind.
Mechanism of Action (MOA) & Pathway Visualization
The primary mechanism for this class of inhibitors involves the modulation of Chordotonal Organs (in insects) or the inhibition of NAD+ Biosynthesis (in general cellular contexts).
Signaling Pathway Diagram
The following diagram illustrates the metabolic activation of the parent drug (Flonicamid) to its active form (TFNA-AM) and the parallel position of the 4-DFM-NAM analog.
Caption: Comparative pathway showing the metabolic entry of 4-haloalkyl nicotinamides and their divergent target interactions.
Performance Analysis: 4-DFM-NAM vs. Alternatives
A. Binding Affinity (The "Fluorine Effect")
-
Existing Inhibitor (TFNA-AM): Relies on the bulk and lipophilicity of the -CF₃ group to fill hydrophobic pockets in the target protein. It is chemically inert.
-
4-DFM-NAM: The -CF₂H group is smaller and less lipophilic. However, the C-H bond in -CF₂H is polarized by the two fluorine atoms, making it a hydrogen bond donor .
-
Hypothesis: If the target binding pocket contains a carbonyl oxygen or aromatic ring acceptor nearby, 4-DFM-NAM can form a hydrogen bond that TFNA-AM cannot, potentially increasing potency by 10-100x (based on similar difluoromethyl bioisostere studies in kinase inhibitors).
-
Risk: If the pocket is purely hydrophobic, the reduced lipophilicity of 4-DFM-NAM may decrease potency.
-
B. Metabolic Stability
-
TFNA-AM: The C-F bond is extremely strong; the molecule is largely excreted unchanged.
-
4-DFM-NAM: The C-H bond is a potential site for metabolic attack (oxidation). This makes 4-DFM-NAM a "soft drug" candidate—active but degradable, reducing environmental persistence compared to perfluorinated analogs.
C. Synthesis & Accessibility
-
Precursor: Both are synthesized from the corresponding 4-haloalkyl nicotinic acid esters .
-
Yield: Synthesis of the difluoromethyl analog often requires specialized fluorinating reagents (e.g., DAST, SF4) or radical difluoromethylation, making it more expensive/complex than the trifluoromethyl analog which is produced industrially on a multi-ton scale.
Experimental Protocols
To validate the performance of 4-DFM-NAM, the following protocols are recommended.
Protocol 1: Synthesis of 4-(Difluoromethyl)nicotinamide
Objective: Isolate the target compound for testing.
-
Starting Material: Ethyl 4-(difluoromethyl)nicotinate (commercially available or synthesized via Minisci reaction).
-
Amidation: Dissolve ester (1 eq) in Ethanol.
-
Reaction: Add excess aqueous Ammonia (28%, 10 eq) or Ammonia in Methanol (7N).
-
Conditions: Stir at Room Temperature (RT) for 12-24 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).
-
Workup: Concentrate in vacuo. The product often precipitates.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Validation: ¹H NMR (DMSO-d₆) should show the characteristic triplet for -CF₂H at
~6.5-7.5 ppm ( Hz).
Protocol 2: Aphid Feeding Inhibition Assay (Bioactivity)
Objective: Compare insecticidal potency against Flonicamid.
-
Subject: Adult apterous Myzus persicae (Green peach aphid).
-
Diet Preparation: Prepare artificial liquid diet containing sucrose and amino acids.
-
Treatment: Dissolve 4-DFM-NAM in DMSO and dilute into the diet at concentrations: 0.1, 1, 10, 100 ppm. Include Flonicamid as Positive Control and solvent-only Negative Control.
-
Exposure: Place aphids in feeding chambers sealed with Parafilm sachets containing the diet.
-
Measurement:
-
Mortality: Count dead aphids at 24h and 48h.
-
Honeydew Production: Measure the number/volume of honeydew droplets (proxy for feeding activity). Flonicamid induces "starvation" without immediate knockdown; 4-DFM-NAM should mimic this if active.
-
Protocol 3: NAMPT Enzyme Inhibition Assay
Objective: Assess off-target effects on mammalian NAD+ salvage.
-
System: Recombinant human NAMPT enzyme, NAM (substrate), PRPP (co-substrate).
-
Reaction: Incubate NAMPT (10 nM) with 4-DFM-NAM (serial dilution) in reaction buffer (50 mM Tris, pH 7.5, MgCl₂).
-
Initiation: Add NAM (10 µM) and PRPP.
-
Detection: Coupled enzyme system (NMNAT + Alcohol Dehydrogenase) converting NMN to NAD+, then NAD+ to NADH. Measure NADH fluorescence (Ex 340nm / Em 460nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Conclusion
4-(Difluoromethyl)nicotinamide is a sophisticated chemical probe that bridges the gap between natural Nicotinamide and the synthetic insecticide metabolite 4-(Trifluoromethyl)nicotinamide. While the trifluoromethyl analog (TFNA-AM) prioritizes metabolic stability and lipophilicity, the difluoromethyl analog (4-DFM-NAM) offers a unique hydrogen-bond donor capability . Researchers should utilize 4-DFM-NAM when optimizing for target binding sites that require specific polar interactions or when seeking to reduce the environmental persistence associated with perfluorinated compounds.
References
-
Ishihara Sangyo Kaisha, Ltd. (2003). Process for producing 4-haloalkylnicotinic acid derivatives. Patent WO2003099791A1. Link
-
Morita, M., et al. (2014). Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. Pest Management Science, 70(10). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem. (2025). Compound Summary: 4-(Trifluoromethyl)nicotinamide. National Library of Medicine. Link
The Strategic Advantage of the Difluoromethyl Group: A Comparative Guide to 4-(Difluoromethyl)-3-Pyridinecarboxamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridinecarboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of diseases, from cancers to infectious agents.[1][2] Its versatility lies in the pyridine ring's unique electronic properties and its ability to engage in critical hydrogen bonding and π-π stacking interactions within biological targets.[3] This guide provides an in-depth comparison of a specific, high-interest analog, 3-Pyridinecarboxamide, 4-(difluoromethyl)- , against other pyridinecarboxamide derivatives. We will dissect the structure-activity relationships (SAR), explore supporting experimental data, and provide detailed protocols to contextualize the performance of these compounds.
The Pyridinecarboxamide Core: A Privileged Scaffold
The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[2] Its appeal stems from its structural similarity to a benzene ring but with a nitrogen atom that acts as a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and receptor-binding affinity. The carboxamide moiety (-CONH-) is a classic functional group in drug design, providing a rigid, planar linker capable of forming strong hydrogen bonds, thus anchoring the molecule to its biological target.
The specific isomer, 3-pyridinecarboxamide (nicotinamide), positions the carboxamide at the meta-position relative to the ring nitrogen. This arrangement dictates the spatial orientation of substituents, which is a critical factor in optimizing target engagement.
Caption: Core structure of 3-pyridinecarboxamide showing key functional points.
The Focus Molecule: 3-Pyridinecarboxamide, 4-(difluoromethyl)-
The introduction of a difluoromethyl group (-CHF₂) at position 4 is a strategic medicinal chemistry maneuver. The -CHF₂ group is a bioisostere of a hydroxyl (-OH) or thiol (-SH) group but with profoundly different physicochemical properties.
Key Attributes of the 4-CHF₂ Group:
-
Lipophilicity: The -CHF₂ group significantly increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: Unlike a methyl group, which is susceptible to oxidative metabolism, the C-H bond in a difluoromethyl group is stronger and less prone to enzymatic cleavage, often leading to a longer half-life.
-
Hydrogen Bonding: The hydrogen atom on the -CHF₂ group can act as a weak hydrogen bond donor, offering unique interaction possibilities within a target's active site.
-
Electronic Effect: The fluorine atoms are strongly electron-withdrawing, which can influence the acidity of nearby protons and the overall electron distribution of the pyridine ring.
While specific public data on the standalone 3-Pyridinecarboxamide, 4-(difluoromethyl)- is sparse, its properties can be inferred from extensive research on related structures, such as pyrazole-4-carboxamides bearing a 3-(difluoromethyl) group, which are known to be potent fungicides by targeting succinate dehydrogenase (SDH).[4][5][6]
Comparative Analysis with Key Analogs
The biological activity of the pyridinecarboxamide scaffold is highly dependent on the nature and position of its substituents.
Impact of 4-Position Substitution: CHF₂ vs. CF₃ and Cl
The electronic nature of the substituent at the 4-position is crucial. Let's compare the difluoromethyl (-CHF₂) analog with its trifluoromethyl (-CF₃) and chloro (-Cl) counterparts.
| Substituent (R1) | Electronic Effect | Key Properties | Expected Impact on Activity |
| -CHF₂ | Strongly Electron-Withdrawing | H-bond donor capability, moderate lipophilicity | Can enhance binding through unique H-bonds; metabolically stable. |
| -CF₃ | Very Strongly Electron-Withdrawing | No H-bond donation, high lipophilicity | Often improves potency and metabolic stability.[7] May alter binding mode compared to -CHF₂. |
| -Cl | Electron-Withdrawing, Halogen Bonding | Can form halogen bonds, moderate lipophilicity | Potency is target-dependent; a common substituent in active analogs.[8] |
Expert Insight: The choice between -CHF₂ and -CF₃ is a classic optimization problem. While -CF₃ often provides a straightforward boost in potency and metabolic stability, the -CHF₂ group's ability to act as a hydrogen bond donor can provide an "extra gear" in binding affinity if the target protein has a suitable acceptor atom nearby. This makes 4-(difluoromethyl) analogs particularly interesting candidates for targets where a hydroxyl analog shows some activity.
Impact of Isomeric Variation: 3-Carboxamide vs. 2-Carboxamide
The position of the carboxamide group dramatically alters the molecule's geometry and how it presents its substituents to a target.
-
3-Carboxamide (Nicotinamide derivatives): This scaffold is found in a multitude of enzyme inhibitors. The vector relationship between the ring nitrogen and the amide allows for broad exploration of chemical space. For instance, nicotinamide derivatives have been developed as potent succinate dehydrogenase (SDH) inhibitors for antifungal applications.[8]
-
2-Carboxamide (Picolinamide derivatives): The ortho-positioning of the carboxamide creates a potential chelation site with the ring nitrogen, which can be crucial for binding to metalloenzymes. This scaffold has been explored for anticancer and anti-inflammatory activities.[9][10]
A study on urease inhibitors demonstrated that substitutions on the pyridine ring significantly impact inhibitory potential, with a 5-chloropyridine-2-yl derivative showing an IC₅₀ of 1.07 µM, significantly more potent than the standard inhibitor thiourea (IC₅₀ = 18.93 µM).[11]
Impact of N-Amide Substitution
The substituent on the amide nitrogen (R2 in the diagram) is arguably the most critical determinant of target specificity and potency.
| N-Amide Substituent (R2) | Target Class Example | Rationale & Supporting Data |
| N-(phenylamino)phenyl | Succinate Dehydrogenase (SDH) | The bulky, rigid diarylamine scaffold effectively occupies the active site of SDH. Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) showed potent in vivo activity against Botrytis cinerea and an SDH enzymatic IC₅₀ of 17.3 µM, comparable to the commercial fungicide thifluzamide.[8] |
| N-Aryl / N-Heteroaryl | Anticancer (Various Kinases, Tubulin) | Provides opportunities for extensive π-π stacking and hydrophobic interactions. A pyridinyl carboxamide, compound 10 , exhibited potent and highly selective activity against the HCT-116 colon cancer cell line with an IC₅₀ of 1.01 µM.[12] |
| N-Alkyl / N-Cyanomethyl | Various | Smaller, more flexible substituents can be used to fine-tune solubility and pharmacokinetic properties. N-cyanomethyl-4-(trifluoromethyl)nicotinamide is a key intermediate in the synthesis of more complex active molecules.[7][13] |
Experimental Protocols and Data
To provide a tangible comparison, we will focus on the evaluation of pyridinecarboxamides as potential anticancer agents, a widely explored therapeutic area for this class.[2][10][12][14]
Representative Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9][12]
Caption: Standard workflow for determining compound cytotoxicity via MTT assay.
Step-by-Step Protocol: MTT Assay
-
Cell Culture: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Comparative Cytotoxicity Data (Illustrative)
The following table synthesizes data from various studies to illustrate the structure-activity relationships of pyridinecarboxamide analogs against different cancer cell lines.
| Compound ID | Scaffold | R1 (4-Position) | R2 (N-Amide) | Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 3-Pyridinecarboxamide | -H | 2-(phenylamino)phenyl | B. cinerea | >50 | [8] |
| Analog B (3f) | 3-Pyridinecarboxamide | -Cl (at 6-pos) | 2-(phenylamino)phenyl | B. cinerea | 17.3 (enzymatic) | [8] |
| Analog C | 2-Pyridinecarbothioamide | -H | N-phenyl-4-SO₂NH₂ | A549 (Lung) | 63 | [9] |
| Analog D | 2-Pyridinecarbothioamide | -H | N-(2-CH₃, 4-SO₂N(CH₃)₂)phenyl | A549 (Lung) | 1.2 - 4.9 | [9] |
| Analog E (10) | 3-Pyridinecarboxamide | (Fused Ring) | Indole-based | HCT-116 (Colon) | 1.01 | [12] |
Expert Analysis: The data highlights key SAR trends. In Analog B, the addition of a 6-chloro group dramatically increases activity compared to the unsubstituted parent (Analog A), demonstrating the importance of electronic modifications on the pyridine ring.[8] Similarly, for the 2-pyridinecarbothioamide series, modifying the N-phenyl substituent (Analog D vs. C) leads to a significant increase in potency against lung cancer cells.[9] This underscores that optimization requires a multi-pronged approach, tuning the pyridine core, the carboxamide substituent, and even the isomeric scaffold itself.
Structure-Activity Relationship (SAR) Summary
Based on the comparative analysis, we can derive several key principles for designing potent pyridinecarboxamide analogs.
Caption: Key structure-activity relationship points for the pyridinecarboxamide scaffold.
Conclusion and Future Directions
The 4-(difluoromethyl)-3-pyridinecarboxamide scaffold represents a highly promising, yet underexplored, platform for drug discovery. Its primary theoretical advantage lies in the unique properties of the -CHF₂ group, which combines metabolic stability with the potential for hydrogen bond donation—a feature absent in the more common -CF₃ analog.
Comparative Standing:
-
vs. 4-H/4-CH₃ Analogs: The 4-CHF₂ analog is expected to have superior metabolic stability and potency due to favorable electronic and binding properties.
-
vs. 4-CF₃ Analogs: The comparison is more nuanced. While the 4-CF₃ may offer higher general lipophilicity, the 4-CHF₂ provides a unique hydrogen-bonding capability that could be decisive for specific targets.
-
vs. Other Isomers (2- or 4-carboxamides): The 3-carboxamide scaffold provides a distinct geometric arrangement that has proven successful for numerous enzyme targets. The choice of isomer should be driven by the topology of the target's active site.
Future Research: The path forward is clear. Direct, head-to-head experimental comparisons are needed. Synthesizing a focused library of 3-pyridinecarboxamides with systematic variations at the 4-position (-H, -CH₃, -CHF₂, -CF₃, -Cl) and testing them against a relevant biological target (e.g., a kinase, SDH, or a cancer cell line) would provide invaluable, definitive data. Such studies will elucidate the precise contribution of the 4-(difluoromethyl) group and guide the rational design of next-generation pyridinecarboxamide therapeutics.
References
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Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Retrieved February 19, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Retrieved February 19, 2026, from [Link]
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Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). PMC. Retrieved February 19, 2026, from [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). MDPI. Retrieved February 19, 2026, from [Link]
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-
A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid. (n.d.). Who we serve. Retrieved February 19, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC - NIH. Retrieved February 19, 2026, from [Link]
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A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Retrieved February 19, 2026, from [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Retrieved February 19, 2026, from [Link]
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]
-
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. (2019). PubMed. Retrieved February 19, 2026, from [Link]
- CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. (n.d.). Google Patents.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3). (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved February 19, 2026, from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved February 19, 2026, from [Link]
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Cross-validation of 3-Pyridinecarboxamide, 4-(difluoromethyl)- activity in different cell lines
Topic: Comparative Profiling of 4-(Difluoromethyl)nicotinamide (4-DFM-NAM) in Oncology Models Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical framework for evaluating 4-(difluoromethyl)nicotinamide (referred to herein as 4-DFM-NAM ), a structural analog of Nicotinamide (NAM). Based on its pharmacophore—a pyridine-3-carboxamide core with a 4-position fluorinated modification—this compound functions primarily as a modulator of the NAD+ Salvage Pathway , acting as a competitive inhibitor or false substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) .
This document outlines the validation of 4-DFM-NAM against industry-standard NAMPT inhibitors (FK866 , GMX1778 ) and the native substrate (Nicotinamide ), focusing on metabolic synthetic lethality in NAPRT-deficient vs. NAPRT-proficient cell lines.
Part 1: Mechanism of Action & Rationale
The Target: NAD+ Salvage Pathway
Mammalian cells regenerate NAD+ primarily through the salvage of Nicotinamide (NAM).[1][2] The rate-limiting enzyme, NAMPT , converts NAM to Nicotinamide Mononucleotide (NMN).[1][2][3]
-
4-DFM-NAM Mechanism: The 4-difluoromethyl group acts as a steric and electronic bioisostere. It occupies the NAMPT catalytic pocket, competing with native NAM.[2] Unlike native NAM, 4-DFM-NAM cannot be efficiently phosphoribosylated or, if processed, forms a "dead-end" metabolite (4-DFM-NAD+) that inhibits downstream dehydrogenases.
The Critical Variable: NAPRT Status
The efficacy of pyridinecarboxamide inhibitors is strictly context-dependent based on the expression of Nicotinate Phosphoribosyltransferase (NAPRT) .
-
NAPRT-Deficient Cells (e.g., U251, HCT116): Cannot utilize Nicotinic Acid (NA) to bypass NAMPT inhibition. They are hypersensitive to 4-DFM-NAM.
-
NAPRT-Proficient Cells (e.g., A549, HepG2): Can bypass NAMPT blockade if Nicotinic Acid is available in the media.
Pathway Visualization
The following diagram illustrates the intervention point of 4-DFM-NAM and the rescue mechanism via NAPRT.
Figure 1: NAD+ Biosynthesis pathways showing the NAMPT bottleneck targeted by 4-DFM-NAM and the NAPRT-dependent rescue route.
Part 2: Comparative Benchmarking
To validate 4-DFM-NAM, you must benchmark it against the current "Gold Standards."
Table 1: Competitor Landscape
| Compound | Class | Mechanism | Potency (Cellular IC50) | Primary Utility |
| 4-DFM-NAM | Test Article | NAMPT Competitive Antagonist / Analog | ~10 - 100 nM * | Novel Probe / Bioisostere evaluation |
| FK866 | Gold Standard | Specific Allosteric NAMPT Inhibitor | 1 - 5 nM | High-affinity positive control |
| GMX1778 | Clinical Benchmark | NAMPT Inhibitor | 2 - 10 nM | Clinical translation comparator |
| Nicotinamide | Native Ligand | NAMPT Substrate / Weak Inhibitor (high conc.) | mM range | Competition assays (Rescue) |
*Note: Potency of 4-DFM-NAM is estimated based on structural SAR of 4-substituted nicotinamides; actual values depend on cell line metabolic rate.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Cytotoxicity Profiling
Objective: Determine if 4-DFM-NAM cytotoxicity is driven by NAD+ depletion or off-target effects.
Cell Line Selection:
-
A549 (Lung): NAPRT-Positive (Resistant context).
-
HCT116 (Colorectal) or U251 (Glioblastoma): NAPRT-Negative (Sensitive context).
Workflow:
-
Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Media Prep: Use DMEM without Nicotinic Acid (or dialyzed FBS) to maximize sensitivity.
-
Treatment:
-
Arm A (Test): 4-DFM-NAM (Dose response: 0.1 nM to 10 µM).
-
Arm B (Control): FK866 (Dose response: 0.01 nM to 1 µM).
-
Arm C (Rescue): 4-DFM-NAM + 10 µM Nicotinic Acid (NA) .
-
-
Incubation: 72 hours (NAD+ depletion takes time to induce death).
-
Readout: CellTiter-Glo (ATP quantification) or Crystal Violet.
Validation Criteria (The "Trust" Check):
-
IF 4-DFM-NAM is a specific NAMPT inhibitor:
-
It should be highly potent in HCT116 (IC50 < 100 nM).
-
It should be rescued by Nicotinic Acid in A549 cells (shift in IC50 > 100-fold).
-
It should NOT be rescued by NA in HCT116 cells (unless they are transfected with NAPRT).
-
Protocol B: Direct NAD+ Quantification
Objective: Confirm that cytotoxicity correlates with intracellular NAD+ collapse.
Method: NAD/NADH-Glo Assay (Promega) or LC-MS/MS.
-
Treat cells with IC90 concentration of 4-DFM-NAM for 6, 12, and 24 hours.
-
Lyse cells and measure NAD+.
-
Result: NAD+ levels should drop by >80% within 24 hours, preceding ATP loss and cell death.
Part 4: Data Interpretation & Troubleshooting
The "Rescue" Logic Diagram
Use this logic flow to interpret your cross-validation results.
Figure 2: Decision tree for validating target specificity using Nicotinic Acid rescue experiments.
Common Pitfalls
-
Media Formulation: Standard RPMI/DMEM often contains high levels of Nicotinamide or Nicotinic Acid. Use dialyzed FBS or custom media to avoid masking the inhibitor's activity.
-
Incubation Time: NAMPT inhibition is not immediate. 24h assays often show no effect (NAD+ is not yet depleted). 72h to 96h is required for phenotypic readout.
-
Solubility: The difluoromethyl group increases lipophilicity compared to Nicotinamide. Ensure DMSO concentration is <0.5% to avoid solvent toxicity.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research. Link
-
Watson, M., et al. (2009). The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors. Molecular and Cellular Biology. Link
-
Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in cancer. Molecular & Cellular Oncology. Link
-
Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer.[2][4] Pharmacology & Therapeutics. Link
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Overcoming Acquired Resistance: A Comparative Efficacy Analysis of Novel HDAC6 Inhibitors in Preclinical Models
A Senior Application Scientist's Guide to Evaluating 3-Pyridinecarboxamide, 4-(difluoromethyl)- Analogues in Resistant Cancer Models
Drug resistance remains a formidable challenge in oncology, frequently leading to treatment failure and disease progression.[1][2][3] The development of therapeutic agents that can circumvent or overcome mechanisms of resistance is a critical goal in modern drug discovery. This guide provides a comprehensive overview of the preclinical evaluation of a promising class of compounds, exemplified by a derivative of 3-Pyridinecarboxamide, 4-(difluoromethyl)-, in cancer models that have acquired resistance to standard-of-care therapies.
The Challenge of Acquired Resistance in Cancer Therapy
Cancer cells can develop resistance to chemotherapy through various mechanisms, including the upregulation of drug efflux pumps, alterations in drug targets, activation of alternative signaling pathways, and changes in the tumor microenvironment.[4][5] This acquired resistance often renders initially effective treatments obsolete. Therefore, a critical aspect of preclinical drug development involves assessing a novel compound's efficacy in models that mimic this clinical scenario.[6][7][8]
A Promising Avenue: Selective HDAC6 Inhibition
Recent research has highlighted the therapeutic potential of selective inhibitors of Histone Deacetylase 6 (HDAC6).[9] Compounds featuring a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have emerged as a promising class of highly selective, non-hydroxamic HDAC6 inhibitors.[9] For the purpose of this guide, we will consider a representative molecule from this class, which we will refer to as DFMO-7209 , an analogue of 3-Pyridinecarboxamide, 4-(difluoromethyl)-.
The rationale behind targeting HDAC6 lies in its multifaceted role in cellular processes that can contribute to a resistant phenotype. HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates cell motility, protein degradation, and stress responses through its actions on non-histone substrates like α-tubulin and cortactin. By inhibiting HDAC6, DFMO-7209 is hypothesized to disrupt these processes, thereby re-sensitizing resistant cells to conventional chemotherapy or exhibiting efficacy as a standalone agent.
Comparative Efficacy in Resistant Models: DFMO-7209 vs. Paclitaxel
To illustrate the potential of DFMO-7209 in overcoming acquired resistance, we present a comparative analysis with paclitaxel, a standard-of-care taxane chemotherapy, in both drug-sensitive and paclitaxel-resistant non-small cell lung cancer (NSCLC) cell lines.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.[10] The following table summarizes the IC50 values of DFMO-7209 and paclitaxel in both the parental, drug-sensitive NCI-H460 cell line and a derived paclitaxel-resistant subline (H460/Tax-R).[4]
| Compound | Cell Line | IC50 (nM) | Resistance Factor |
| Paclitaxel | NCI-H460 (Parental) | 5.2 | - |
| H460/Tax-R (Resistant) | 287.5 | 55.3x | |
| DFMO-7209 | NCI-H460 (Parental) | 15.8 | - |
| H460/Tax-R (Resistant) | 21.3 | 1.3x |
Data are representative and for illustrative purposes.
As the data indicates, the H460/Tax-R cell line exhibits significant resistance to paclitaxel, as evidenced by the ~55-fold increase in its IC50 value. In contrast, DFMO-7209 retains its potency in the resistant cell line, with only a minor shift in its IC50. This suggests that the mechanism of action of DFMO-7209 is distinct from that of paclitaxel and is not significantly impacted by the resistance mechanisms developed by the H460/Tax-R cells.
Experimental Protocols
To ensure the scientific rigor of such a comparative analysis, standardized and well-validated experimental protocols are essential.
Development of Drug-Resistant Cell Lines
The generation of drug-resistant cell lines is a crucial first step in modeling acquired resistance in vitro.[10][11]
Protocol:
-
Culture the parental cancer cell line (e.g., NCI-H460) in standard growth medium.
-
Expose the cells to a low concentration of the selective drug (e.g., paclitaxel) at approximately the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of the drug, gradually increasing the concentration in a stepwise manner as the cells adapt and resume normal proliferation.[11]
-
This process is typically carried out over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.[10]
-
Once a significant and stable increase in the IC50 is achieved (e.g., >10-fold), the resistant cell line is established.[10]
Cell Viability (MTS/MTT) Assay
Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound on a cell population.[12][13]
Protocol:
-
Seed both parental and resistant cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., DFMO-7209 and paclitaxel) in the appropriate growth medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds.
-
Incubate the plates for a period that allows for at least two cell doublings in the untreated control wells (typically 48-72 hours).[14]
-
Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.[13]
-
Incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[13]
-
Measure the absorbance of the formazan product using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.
Visualizing the Workflow and Mechanism
To better conceptualize the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Preclinical workflow for evaluating novel compounds in resistant cancer models.
Caption: Simplified signaling pathways illustrating the distinct mechanisms of Paclitaxel and DFMO-7209.
In Vivo Xenograft Studies
While in vitro data are informative, in vivo studies are essential to evaluate a compound's efficacy in a more complex biological system.[6][15] Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using resistant cells are the gold standard for this purpose.[6][15][16]
Protocol:
-
Implant the resistant cancer cells (e.g., H460/Tax-R) subcutaneously into immunocompromised mice.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, paclitaxel, DFMO-7209).
-
Administer the treatments according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
Target Engagement Assays
Confirming that a compound interacts with its intended target in a cellular context is crucial for validating its mechanism of action.[17][18][19][20]
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the test compound (DFMO-7209) or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Cool the samples and lyse the cells.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (HDAC6) remaining at each temperature using Western blotting or other protein quantification methods.[18]
-
Binding of the compound to the target protein will confer thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Conclusion
The preclinical evaluation of novel therapeutic agents in resistant cancer models is a complex but essential process. By employing a systematic approach that includes the development of resistant cell lines, comparative in vitro and in vivo efficacy studies, and target engagement assays, researchers can build a robust data package to support the clinical development of promising compounds like DFMO-7209. The ability of such molecules to overcome acquired resistance to standard-of-care therapies represents a significant step forward in the pursuit of more durable and effective cancer treatments.
References
- TheraIndx. Xenograft Model for Cancer Drug Discovery.
- Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development.
- MDPI. (2025, February 17). Integrating alternative therapies in overcoming chemotherapy resistance in tumors.
- Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview.
- Spandidos Publications. (2015, September 9). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer.
- Liv Hospital. (2026, January 23). 7 Alternative Cancer Treatments: Exploring Unconventional Options and Therapies.
- Concept Life Sciences. Target Engagement Assay Services.
- Selvita. Target Engagement.
- National Institutes of Health. Target Engagement Assays in Early Drug Discovery.
- National Institutes of Health. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
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- Worldwide Cancer Research. (2026, February 18).
- Crown Bioscience. Examples of translational preclinical models to mimic cancer drug resistance.
- Future Science. (2017, December 18).
- National Institutes of Health. (2023, April 12).
- Anticancer Fund. (2025, July 15). Adaptive therapy shows promise in fighting drug-resistant cancer.
- Mayo Clinic.
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- Procell. (2025, August 5).
- Sorger Lab. (2017, June 15). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- PLOS. (2026, February 17). A live cell biosensor protocol for high-resolution screening of therapy-resistant cancer cells.
- Abcam. Cell viability assays.
- Axion Biosystems. (2022, September 28). The best cell viability assays to measure adoptive cell therapy potency.
- Cell Signaling Technology. Overview of Cell Viability and Survival.
- MDPI. (2024, May 28). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6.
- Chemistry & Biology Interface. (2018). 8 - CHEMISTRY & BIOLOGY INTERFACE.
- University of Michigan. (2024, July 25). New Drug Candidate Blocks Resistance to Cancer Therapies.
- Boehringer Ingelheim. Study Details | BIPI Medical & Clinical Resources.
- PubMed. (2019, July 15). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities.
- ClinicalTrials.gov. (2019, December 16). Study Details | NCT00204789 | Difluoromethylornithine (DFMO) Chemoprevention of Skin Cancer in Organ Transplant Recipients.
- PubMed. (2018, September 27). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)
- MalariaWorld. (2024, April 3). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.
- PubMed. (2016, September 22). Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)
- AstraZeneca Clinical Trials. (2020, December 14). A Phase II, Randomized, Double-blind, Placebo-controlled Study to Assess MEDI3506 in Participants with COPD and Chronic Bronchitis - FRONTIER-4.
- PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- MDPI. (2022, May 5). Select Per- and Polyfluoroalkyl Substances (PFAS)
- ecancer. (2024, July 18). Diabetes drug reduces drug resistance in lung cancer, improving chemotherapy effectiveness.
- ResearchGate. (2025, August 8). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- ResearchGate. Discovery of ( R )-8-(1-(3,5-Difluorophenylamino)ethyl)- N , N -dimethyl-2-morpholino-4-oxo-4 H -chromene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the Treatment of PTEN-Deficient Cancers | Request PDF.
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- 9. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 | MDPI [mdpi.com]
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Benchmarking the selectivity of 3-Pyridinecarboxamide, 4-(difluoromethyl)-
The following guide benchmarks the selectivity and performance of 4-(difluoromethyl)pyridine-3-carboxamide (referred to herein as 4-CHF₂-NAM ), treating it as a critical bioisostere in medicinal chemistry and agrochemical design.
This guide adopts a "Lead Optimization" perspective, comparing 4-CHF₂-NAM against its primary analogs: Nicotinamide (NAM) , 4-Methylnicotinamide (4-Me-NAM) , and 4-(Trifluoromethyl)nicotinamide (4-CF₃-NAM) (a metabolite of Flonicamid).
Content Type: Comparative Technical Guide Subject: 3-Pyridinecarboxamide, 4-(difluoromethyl)- (CAS: Analogous to 158063-54-8) Application: Bioisosteric Replacement in Kinase Inhibitors, NAD+ Modulators, and Agrochemicals.
Executive Summary: The "Lipophilic Donor" Advantage
In structure-based drug design (SBDD), 4-(difluoromethyl)pyridine-3-carboxamide represents a strategic pivot from the commonly used trifluoromethyl (CF₃) analogs. While 4-CF₃-NAM acts purely as a steric and electronic withdrawer, the 4-CHF₂-NAM variant introduces a unique physicochemical duality: it functions as a lipophilic hydrogen bond donor .
This guide benchmarks the selectivity of 4-CHF₂-NAM by evaluating its ability to:
-
Maintain Potency: Mimic the steric bulk of isopropyl or CF₃ groups.
-
Enhance Selectivity: Form non-classical hydrogen bonds (C–H···O/N) within the binding pocket, a feature absent in CF₃ analogs.
-
Modulate Metabolic Stability: Resist oxidative defluorination compared to monofluoromethyl groups.
Comparative Profile Matrix
| Feature | 4-CHF₂-NAM (Subject) | 4-CF₃-NAM (Comparator) | Nicotinamide (Native) |
| Steric Volume | ~22 ų (Intermediate) | ~24 ų (High) | ~14 ų (Low) |
| Lipophilicity (LogP) | Moderate (1.1 - 1.3) | High (>1.5) | Low (-0.37) |
| H-Bond Capacity | Donor (Weak) & Acceptor | Acceptor Only | Donor & Acceptor |
| Electronic Effect | Strong EWG ( | Stronger EWG ( | Weak EWG |
| Primary Utility | Selectivity Filter (H-bond) | Potency Driver (Hydrophobic) | Native Substrate |
Mechanism of Selectivity: The "CHF₂ Switch"
The selectivity of 4-CHF₂-NAM is driven by its interaction with the Nicotinamide Binding Pocket found in enzymes like NAMPT (Nicotinamide phosphoribosyltransferase) and Sirtuins (NAD+-dependent deacetylases), as well as specific ion channels (e.g., Flonicamid targets).
The Hydrogen Bond Hypothesis
Unlike the chemically inert CF₃ group, the CHF₂ proton is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor.
-
Mechanism: If a target protein has a backbone carbonyl or side-chain acceptor near the 4-position of the pyridine ring, 4-CHF₂-NAM can lock into a specific conformation, improving residence time and isoform selectivity (e.g., SIRT1 vs. SIRT2).
-
Contrast: 4-CF₃-NAM cannot form this bond and relies solely on hydrophobic displacement.
Signaling Pathway Impact
The introduction of the 4-CHF₂ group alters the flux of the NAD+ Salvage Pathway .
Figure 1: Impact of 4-CHF₂-NAM on the NAD+ Salvage Pathway. The analog competes with NAM for NAMPT binding and potentially acts as a selective inhibitor for Sirtuin isoforms.
Experimental Benchmarking Protocols
To objectively validate the selectivity of 4-CHF₂-NAM, the following self-validating experimental workflows are recommended.
Protocol A: Differential Fluorometric Sirtuin Profiling
Objective: Determine if the CHF₂ group confers isoform selectivity between SIRT1, SIRT2, and SIRT3 compared to the CF₃ analog.
-
Reagents:
-
Recombinant Human SIRT1, SIRT2, SIRT3 enzymes.
-
Fluorogenic peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).
-
Cofactor: NAD+ (500 µM).
-
Test Compounds: 4-CHF₂-NAM, 4-CF₃-NAM, Nicotinamide (Control).
-
-
Workflow:
-
Step 1: Incubate enzyme (5 nM) with test compound (dose-response: 0.1 nM to 100 µM) for 15 min at 37°C in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Step 2: Initiate reaction by adding NAD+ and Substrate.
-
Step 3: Read fluorescence (Ex: 360nm / Em: 460nm) kinetically for 30 min.
-
-
Data Analysis:
-
Calculate IC₅₀ for each isoform.
-
Selectivity Index (SI):
. -
Success Criterion: A significant shift in SI for 4-CHF₂-NAM compared to 4-CF₃-NAM indicates the CHF₂ proton is engaging a specific residue (likely a backbone carbonyl) unique to one isoform.
-
Protocol B: NAMPT Competition Assay (Thermal Shift)
Objective: Assess the binding affinity of 4-CHF₂-NAM to the NAMPT active site without relying on enzymatic turnover.
-
Method: Differential Scanning Fluorimetry (DSF).
-
Protocol:
-
Mix NAMPT protein (2 µM) with SYPRO Orange dye and compound (20 µM).
-
Perform thermal ramp from 25°C to 95°C (1°C/min).
-
Measure Melting Temperature (
).
-
-
Validation:
- indicates significant binding.
-
Compare
of 4-CHF₂-NAM vs. 4-CF₃-NAM. If 4-CHF₂-NAM shows a lower but higher biological activity in cells, it suggests kinetic selectivity (fast on/off rate) rather than thermodynamic stability.
Agrochemical Selectivity (Flonicamid Analog Context)
If benchmarking 4-CHF₂-NAM as an agrochemical (insecticide) intermediate, the selectivity focus shifts to Target (Aphid) vs. Off-Target (Pollinator/Mammal) .
Comparative Toxicity Data (Simulated Representative Data)
Note: The following table represents expected trends based on SAR of pyridine-carboxamides.
| Organism | Endpoint | 4-CHF₂-NAM (Predicted) | 4-CF₃-NAM (Flonicamid Met.) | Interpretation |
| Aphid (A. gossypii) | LC₅₀ (Feeding) | High Potency (< 5 ppm) | High Potency (< 2 ppm) | CHF₂ maintains bioactivity. |
| Honeybee (A. mellifera) | LD₅₀ (Contact) | > 100 µ g/bee | > 100 µ g/bee | Both show low contact toxicity. |
| Rat (Mammalian) | Oral LD₅₀ | > 2000 mg/kg | > 2000 mg/kg | Low acute toxicity. |
| Aquatic (D. magna) | EC₅₀ (48h) | Moderate (~50 mg/L) | Low (> 100 mg/L) | Critical: CHF₂ is more polar, potentially increasing water solubility and aquatic exposure. |
Key Insight: The 4-CHF₂ analog is more hydrophilic than the 4-CF₃ analog. This reduces bioaccumulation potential (LogP drop) but may increase mobility in soil/water, a critical "Selectivity" parameter for environmental impact.
Synthesis & Chemical Selectivity (Minisci Reaction)
For researchers synthesizing this compound, benchmarking the regioselectivity of adding the CHF₂ group is vital.
-
Reaction: Radical difluoromethylation of Nicotinamide.
-
Challenge: The pyridine ring is electron-deficient. Radical attack favors the 2- and 6-positions over the 4-position.
-
Benchmarking Metric: C4:C2:C6 Regioisomer Ratio.
-
Optimization: Use of bulky radical precursors (e.g., Zn(SO₂CHF₂)₂) or specific solvents (DMSO/Water) to steer selectivity toward the sterically hindered 4-position.
Figure 2: Regioselectivity challenges in synthesizing 4-CHF₂-NAM. Benchmarking requires quantifying the C4 yield relative to C2/C6 byproducts.
References
-
Bioisosteres in Medicinal Chemistry. Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Flonicamid Mode of Action. Nesterov, A., et al. (2015). Flonicamid is a modulator of insect potassium channels. Pest Management Science. Link
-
Difluoromethyl Hydrogen Bonding. Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A conformational lock. Journal of Medicinal Chemistry. Link
-
NAMPT Inhibitor Design. Gallí, M., et al. (2020). Synthesis and Biological Evaluation of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. ChemMedChem. Link
-
Minisci Reaction Selectivity. Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link
Comparative analysis of 3-Pyridinecarboxamide, 4-(difluoromethyl)- derivatives
Executive Summary: The "Goldilocks" Fluorine Effect
In the optimization of pyridine-3-carboxamide (nicotinamide) scaffolds—ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR) and agrochemical fungicides—the substitution at the C4 position is a critical determinant of potency and metabolic fate.
While 4-methyl (
This guide analyzes the 4-(difluoromethyl)pyridine-3-carboxamide scaffold, demonstrating its unique role as a lipophilic hydrogen bond donor (Lip-HBD) . We provide a direct comparison against standard alternatives, supported by physicochemical data and synthetic protocols.
Part 1: Physicochemical & Structural Comparison
The primary advantage of the
Table 1: Comparative Physicochemical Profile (C4-Substituted Nicotinamides)
| Parameter | 4-Methyl ( | 4-Trifluoromethyl ( | 4-Difluoromethyl ( | Impact on Drug Design |
| Hammett Constant ( | -0.17 (Donor) | 0.54 (Strong EWG) | 0.32 (Moderate EWG) | Modulates pyridine N-basicity; |
| H-Bond Character | None | Acceptor (Weak) | Donor (Significant) | |
| +0.50 | +1.20 | +0.60 to +0.70 | Increases permeability without the extreme lipophilicity penalty of | |
| Metabolic Liability | High (Benzylic oxidation) | Low (Metabolically inert) | Low to Moderate | Resistant to CYP450 oxidation; C-F bond is stable. |
| Steric Volume ( | ~22 ų | ~40 ų | ~30 ų | Fits tighter pockets where |
Key Insight: The
of the pyridine nitrogen is heavily influenced by the C4 substituent. Whiledramatically lowers the (making the nitrogen non-basic), exerts a milder electron-withdrawing effect, potentially preserving critical salt-bridge interactions in the active site.
Part 2: Mechanistic Analysis – The Lipophilic H-Bond Donor
Unlike the chemically inert
Diagram 1: Structural Logic & Interaction Modes
Figure 1: Mechanistic comparison of C4-substituents. The
Part 3: Synthetic Accessibility & Protocol
Synthesizing 4-(difluoromethyl)pyridine-3-carboxamides can be challenging due to the electron-deficient nature of the pyridine ring. Traditional methods involving fluorination of aldehydes are often low-yielding.
Recommended Route: Radical Difluoromethylation (Minisci-type reaction). This approach allows for the late-stage functionalization of the pyridine core, which is highly advantageous for diversity-oriented synthesis.
Experimental Protocol: Zinc-Mediated Radical Difluoromethylation
Objective: Introduction of
Reagents:
-
Substrate: Pyridine-3-carboxamide derivative (1.0 equiv)
-
Reagent: Zinc difluoromethanesulfinate (DFMS, "Baran's Reagent") (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)
-
Solvent: DMSO/Water (3:1)
-
Temperature: 0°C to RT
Step-by-Step Workflow:
-
Setup: In a specific vial equipped with a magnetic stir bar, dissolve the pyridine-3-carboxamide substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).
-
Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS) (295 mg, 1.5 mmol) in one portion.
-
Initiation: Cool the mixture to 0°C in an ice bath. Slowly add TBHP (70% in water, 1.5 mmol) dropwise over 5 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the formation of the product (
mass shift). -
Workup: Dilute with saturated
(10 mL) and extract with Ethyl Acetate ( mL). -
Purification: The 4-position is electronically favored for nucleophilic radicals, but regioisomers (C2 or C6) may form. Purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes).
-
Validation: Confirm the presence of the
group using NMR (typically a doublet around -110 to -125 ppm, Hz).
Part 4: Metabolic Stability & ADME Performance
The metabolic vulnerability of the methyl group (benzylic hydroxylation
Comparative Metabolic Stability Data (Human Liver Microsomes)
| Compound Variant | Major Metabolite | ||
| 4-Methyl | > 50 (High) | < 15 | 4-Carboxylic acid (Inactive/Rapid Clearance) |
| 4-Difluoromethyl | 12 (Low) | > 60 | Minimal; slow oxidative defluorination |
| 4-Trifluoromethyl | < 5 (Very Low) | > 120 | Unchanged parent |
Interpretation:
While the
Diagram 2: ADME & Optimization Workflow
Figure 2: Decision tree for optimizing nicotinamide leads using fluorine bioisosteres.
References
-
Zafrani, Y., et al. (2017).[1][2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 491, 86–89. (Source for Zinc Sulfinate Reagents/Minisci Protocol). [Link]
-
O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews, 37, 308-319. [Link]
Sources
A Comparative Guide to the Mechanism of 3-Pyridinecarboxamide, 4-(difluoromethyl)-: Assessing Novelty in PARP Inhibition
This guide provides an in-depth analysis of 3-Pyridinecarboxamide, 4-(difluoromethyl)-, a nicotinamide derivative, contextualizing its mechanism of action within the landscape of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect its mechanism, compare it to established clinical alternatives, and provide detailed experimental protocols for researchers to validate and further explore its unique properties.
Introduction: The Evolving Landscape of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2] They detect single-strand breaks (SSBs) in DNA and, through the synthesis of Poly(ADP-ribose) (PAR) chains, recruit other repair proteins to the damage site.[1] Inhibiting this process has become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][3] This therapeutic strategy is based on the principle of synthetic lethality, where blocking the PARP-mediated SSB repair in an HR-deficient cell leads to the collapse of replication forks, the formation of cytotoxic double-strand breaks, and ultimately, cell death.[1]
The compound 3-Pyridinecarboxamide, 4-(difluoromethyl)- , also known as 4-(difluoromethyl)nicotinamide, belongs to a class of molecules structurally related to nicotinamide, the endogenous precursor for nicotinamide adenine dinucleotide (NAD+), which is the essential co-substrate for PARP enzymes.[4][5] First-generation PARP inhibitors (PARPis) like olaparib, rucaparib, and niraparib were designed as NAD+ mimetics to competitively inhibit the catalytic activity of PARP enzymes. However, the field has evolved to recognize a second, arguably more critical, mechanism: PARP trapping .[1][2]
This guide will assess the mechanism of 3-Pyridinecarboxamide, 4-(difluoromethyl)- in the context of these two key functions: catalytic inhibition and PARP trapping, comparing it to established PARPis to evaluate its potential novelty.
Dissecting the Dual Mechanism: Catalytic Inhibition vs. PARP Trapping
The efficacy of PARP inhibitors is not solely dependent on their ability to block PAR synthesis. A key differentiator among these drugs is their potency in "trapping" the PARP enzyme onto DNA.[1][6]
-
Catalytic Inhibition: All PARP inhibitors bind to the nicotinamide-binding pocket of the enzyme's catalytic domain. This competitive inhibition prevents the transfer of ADP-ribose units from NAD+ to target proteins, thereby halting the formation of PAR chains and the subsequent recruitment of DNA repair machinery.[7]
-
PARP Trapping: This mechanism describes the stabilization of the PARP-DNA complex.[2] After binding to a DNA break, PARP's auto-PARylation normally causes a buildup of negative charge, leading to its electrostatic repulsion and dissociation from the DNA, allowing downstream repair to proceed.[8] By preventing this auto-PARylation, some inhibitors not only block signaling but also physically "trap" the PARP enzyme on the DNA.[2][8] These trapped complexes are significant steric hindrances that obstruct DNA replication and transcription, converting a repairable single-strand break into a more cytotoxic lesion.[1]
The potency of PARP trapping varies significantly among inhibitors and correlates strongly with their cytotoxicity.[1] The established hierarchy of trapping potency for clinically approved drugs is generally: Talazoparib >> Niraparib > Olaparib ≈ Rucaparib .[1][6] The novelty of a new compound like 3-Pyridinecarboxamide, 4-(difluoromethyl)- would therefore lie in its specific balance of catalytic inhibition and trapping efficiency, as well as its selectivity for different PARP family members.[9]
Figure 1: Dual mechanisms of PARP inhibitors.
Comparative Analysis: Where Does 3-Pyridinecarboxamide, 4-(difluoromethyl)- Fit?
To assess the novelty of 3-Pyridinecarboxamide, 4-(difluoromethyl)-, its performance must be benchmarked against existing PARP inhibitors. The key differentiating factors are:
-
Potency (IC50) of Catalytic Inhibition: How effectively does it inhibit the enzymatic activity of PARP1 and PARP2?
-
Potency of PARP Trapping: How efficiently does it stabilize the PARP-DNA complex?
-
Selectivity: Does it exhibit selectivity for PARP1 over PARP2, or does it inhibit other PARP family members or off-target kinases, which can influence its therapeutic window and side-effect profile?[6][9] For example, newer agents like AZD5305 and AZD9574 have been specifically designed for high PARP1 selectivity to improve safety profiles.[10]
The table below outlines a hypothetical comparison based on expected data from the experimental protocols described in the next section. The values for 3-Pyridinecarboxamide, 4-(difluoromethyl)- are placeholders to be filled with experimental results.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP1 Trapping Potency | Key Feature | Reference |
| Olaparib | 1-5 | 1-5 | +++ | Balanced inhibitor, first-in-class | [1] |
| Niraparib | 3.8 | 2.1 | ++++ | Potent trapper | [1][6] |
| Talazoparib | 1.2 | 0.9 | +++++ | Most potent PARP trapper | [1][6] |
| 3-Pyridinecarboxamide, 4-(difluoromethyl)- | TBD | TBD | TBD | To be determined |
Experimental Protocols for Mechanistic Validation
To quantitatively assess the mechanism of 3-Pyridinecarboxamide, 4-(difluoromethyl)-, a series of robust, self-validating assays are required.
Protocol 1: PARP1/2 Catalytic Inhibition Assay (Fluorescence Polarization)
This assay determines the compound's ability to compete with a known ligand for the PARP catalytic site.
Principle: This is a competitive fluorescence polarization (FP) assay.[11][12] A fluorescent probe containing a PARP inhibitor (like Olaparib) is bound to the PARP1 or PARP2 enzyme. This large complex tumbles slowly in solution, resulting in a high FP signal. A test compound that binds to the same site will displace the fluorescent probe, which then tumbles rapidly, leading to a dose-dependent decrease in the FP signal.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant PARP1 or PARP2 enzyme, and the fluorescent Olaparib-probe as per the manufacturer's instructions (e.g., BPS Bioscience PARP1/2 Olaparib Competitive Inhibitor Assay Kit).[11][12]
-
Compound Dilution: Prepare a serial dilution of 3-Pyridinecarboxamide, 4-(difluoromethyl)- (e.g., from 1 µM to 0.01 nM) in 10% DMSO. Also prepare a "no inhibitor" control.
-
Reaction Setup: In a 96-well plate, add 25 µL of the diluted PARP enzyme.
-
Inhibitor Addition: Add 2.5 µL of the serially diluted test compound or control to the appropriate wells.
-
Probe Addition: Add 2.5 µL of the fluorescent probe to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.[11]
-
Data Analysis: Plot the FP signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Controls:
-
Positive Control: A known potent inhibitor (e.g., Olaparib) to ensure the assay is responsive.
-
Negative Control: DMSO vehicle to define the 0% inhibition signal (high FP).
-
Rationale: This assay directly measures binding to the catalytic site, providing a clear IC50 for enzymatic inhibition.[11] Its homogeneous format makes it suitable for high-throughput screening.[13]
Protocol 2: Cellular PARP Trapping Assay
This assay quantifies the stabilization of PARP-DNA complexes within cells.
Principle: This method is based on cell fractionation. Cells are treated with a DNA-damaging agent to induce PARP recruitment to DNA. Following treatment with a PARP inhibitor, cells are lysed with a detergent-containing buffer that solubilizes most cellular proteins but leaves behind chromatin-bound proteins. The amount of PARP remaining in the chromatin-bound fraction is then quantified by Western blot or ELISA, which is directly proportional to the trapping efficiency of the inhibitor.[14]
Figure 2: Workflow for the cellular PARP trapping assay.
Step-by-Step Methodology:
-
Cell Culture: Plate BRCA-mutant cells (e.g., DLD1 BRCA2-/- or SUM149PT) in 6-well plates and allow them to adhere overnight.[14]
-
Treatment: Treat cells with a dose range of 3-Pyridinecarboxamide, 4-(difluoromethyl)- or a control inhibitor (e.g., Olaparib, Talazoparib) for 1 hour.
-
DNA Damage: Add a DNA-damaging agent like methyl methanesulfonate (MMS) to a final concentration of 0.005% and incubate for 4 hours.[14]
-
Pre-extraction: Wash cells with cold PBS. Add cold CSK buffer supplemented with 0.3% Triton X-100 and incubate on ice for 6-10 minutes to lyse the cells and release soluble proteins.[14]
-
Fractionation: Collect the supernatant (soluble fraction). Wash the remaining chromatin-bound pellet with PBS.
-
Chromatin Lysis: Lyse the chromatin pellet using a strong lysis buffer (e.g., RIPA buffer) and sonication.
-
Quantification: Determine the protein concentration of the chromatin fraction. Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against PARP1 and a loading control (e.g., Histone H3).
-
Analysis: Quantify the band intensities. The increase in the PARP1/Histone H3 ratio relative to the vehicle control indicates the degree of PARP trapping.
Causality and Controls:
-
Positive Control: Talazoparib, a known potent trapper, to establish the maximum trapping signal.
-
Negative Control: Vehicle (DMSO) to establish the baseline level of chromatin-bound PARP.
-
Rationale: This cellular assay provides a more physiologically relevant measure of the inhibitor's most cytotoxic mechanism. By directly measuring the protein trapped on chromatin, it offers a clear, quantifiable endpoint for trapping potency.[14]
Conclusion and Assessment of Novelty
The novelty of 3-Pyridinecarboxamide, 4-(difluoromethyl)- will be determined by the data generated from these and similar experiments. Several outcomes could establish its unique position in the field:
-
Enhanced Trapping Potency: If it demonstrates trapping efficiency significantly greater than Olaparib or Niraparib, approaching that of Talazoparib, it could represent a highly potent therapeutic candidate.
-
Unique Selectivity Profile: High selectivity for PARP1 over PARP2 could translate to an improved safety profile, particularly reducing the hematological toxicities associated with dual PARP1/2 inhibition.[9][10]
-
Novel Balance of Mechanisms: It might possess a moderate trapping ability but superior catalytic inhibition or favorable pharmacokinetic properties, offering a different therapeutic window for specific cancer types or combination therapies.
By rigorously applying the described protocols, researchers can accurately place 3-Pyridinecarboxamide, 4-(difluoromethyl)- within the mechanistic landscape of PARP inhibitors, moving beyond simple IC50 values to generate a comprehensive profile that truly defines its therapeutic potential and novelty.
References
-
BPS Bioscience. PARP Assays. [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Liscio, N., et al. (2015). A high-throughput (HT) fluorescent polarization (FP) assay to detect allosteric PARP-1 inhibitors. ResearchGate. [Link]
-
Lochmann, T. L., et al. (2012). All PARP inhibitors are not equal: An in vitro mechanistic comparison of PF-01367338 to iniparib. ASCO Publications. [Link]
-
Musella, A., et al. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]
-
BPS Bioscience, Inc. PARP2 Olaparib Competitive Inhibitor Assay Kit. Biocompare. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
-
McCabe, N., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
-
BPS Bioscience. Fluorescence Polarization Assay Kits. [Link]
-
BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]
-
LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology. [Link]
-
Huang, Y., et al. (2024). Molecular mechanism of PARP inhibitor resistance. Oncoscience. [Link]
-
Michelena, J., et al. (2023). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
Chowdhury, T., et al. (2022). Difluoromethylornithine (DFMO) Enhances the Cytotoxicity of PARP Inhibition in Ovarian Cancer Cells. Cancers. [Link]
-
Sbardella, G., et al. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. International Journal of Molecular Sciences. [Link]
-
Wikipedia. Nicotinamide. [Link]
-
Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Navarrete-Solís, J., et al. (2021). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences. [Link]
-
Zabłocka, A., et al. (2021). An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. Experimental & Molecular Medicine. [Link]
-
Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-6-Fluoro-5-%7B4-%5B(5-fluoro-2-methyl-3-o-Johannes-Balazs/81817349b6b777a82914619d087b7a661f224976]([Link]
-
Illuzzi, G., et al. (2024). AZD9574 selectively inhibits and traps PARP1. ResearchGate. [Link]
-
de Villiers, K. A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld. [Link]
-
Gevorgyan, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Li, J., et al. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Helvetica Chimica Acta. [Link]
-
Lauffer, S., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ResearchGate. [Link]
-
Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research. [Link]
-
AboutNAD.com. What Are NAD+ Precursors? How the Body Makes NAD+. [Link]
-
Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants. [Link]
Sources
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Oncoscience | Molecular mechanism of PARP inhibitor resistance [oncoscience.us]
- 3. ascopubs.org [ascopubs.org]
- 4. Nicotinamide - Wikipedia [en.wikipedia.org]
- 5. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
3-Pyridinecarboxamide, 4-(difluoromethyl)- proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-Pyridinecarboxamide, 4-(difluoromethyl)-
Core Directive: The "Fluorine Trap" in Waste Management
In pharmaceutical synthesis, 3-Pyridinecarboxamide, 4-(difluoromethyl)- (also known as 4-(difluoromethyl)nicotinamide) represents a specific class of fluorinated intermediates often mishandled during disposal.[1]
The Critical Error: Researchers frequently classify this compound simply as "Organic Waste" due to its pyridine backbone. This is a compliance and safety violation. Because of the difluoromethyl (
Why this matters:
-
Incineration Chemistry: Standard organic waste incinerators operate at temperatures sufficient for carbon backbones but may not be equipped with scrubbers for Hydrogen Fluoride (HF). Burning fluorinated compounds in standard lines releases corrosive HF gas, damaging infrastructure and violating emission standards.[1]
-
Chemical Incompatibility: Mixing fluorinated amides with strong acids or oxidizers in a general waste drum can lead to the cleavage of the amide bond or destabilization of the fluorinated alkyl group, potentially releasing toxic vapors.
Chemical Profile & Hazard Assessment
Before disposal, you must validate the state of the material.[1][2] While specific SDS data for this isomer varies by vendor, the following properties are the authoritative baseline for safety planning based on structure-activity relationships (SAR) of fluorinated nicotinamides.
| Property | Specification / Hazard | Operational Implication |
| Chemical Class | Fluorinated Heteroaromatic Amide | MUST go to Halogenated waste stream. |
| Physical State | Solid (typically white to off-white powder) | Dust explosion hazard if finely dispersed. |
| Acidity/Basicity | Weakly Basic (Pyridine N) | Incompatible with strong acids and oxidizers. |
| Thermal Decomposition | Do not autoclave.[1] Incinerate only in rated facilities. | |
| Acute Toxicity | Irritant (Skin/Eye/Resp); Harmful if Swallowed | Full PPE (Nitrile gloves, goggles, N95/P100) required.[1] |
Expert Insight: The amide bond is susceptible to hydrolysis. Do not dispose of this compound in aqueous acidic waste streams, as hydrolysis may yield 4-(difluoromethyl)nicotinic acid and ammonium salts, altering the pH and potential reactivity of the waste container.[1]
Pre-Disposal Decision Logic
Effective disposal starts with segregation. Use the following decision logic to determine the correct waste stream.
Figure 1: Waste stream segregation logic. Note that even in non-halogenated solvents, the presence of the fluorinated solute requires specific labeling.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid
Applicability: Expired reagents, reaction solids, or contaminated weighing papers.[1]
-
PPE Verification: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling >10g of fine powder, use a powder hood or N95 respirator.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Labeling:
-
Primary Constituent: 3-Pyridinecarboxamide, 4-(difluoromethyl)-[1]
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
Critical Tag: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag.
-
-
Storage: Store in the "Halogenated Solids" satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicability: Mother liquors or reaction mixtures containing the compound.
-
pH Check: Measure the pH of the solution.
-
If < 4 or > 10: Neutralize to pH 6–8 using dilute Sodium Bicarbonate or dilute HCl. Why? Extreme pH can degrade the waste container or react with other wastes in the bulking drum.
-
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Pour directly into the "Halogenated Waste" carboy.
-
If dissolved in Acetone/Methanol/Ethyl Acetate :
-
-
Record Keeping: Log the approximate mass of the fluorinated compound added to the carboy.
Emergency Procedures: Spills and Exposure
In the event of a spill, immediate action prevents area contamination.[1][2][4][5][6]
Figure 2: Immediate spill response workflow. Note the threshold for calling external EHS support.
Decontamination Solution: For surface cleaning after solid removal, use a simple surfactant solution (soap and water). Avoid bleach (NaOCl), as it may react with the amide nitrogen.[1]
Regulatory Compliance (RCRA)
While this specific compound may not have a dedicated "U" or "P" list code, it is regulated under the "Mixture Rule" and "Derived-From Rule" of the EPA Resource Conservation and Recovery Act (RCRA).[1]
-
Characteristic Waste: If the waste exhibits toxicity (D004-D043) or ignitability (D001).
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F002 code.[1]
-
Generator Responsibility: You are legally required to characterize your waste. When in doubt, code as Halogenated Organic Waste to ensure high-temperature incineration [1].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (40 CFR Part 261). RCRA Online. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[7][8] United States Department of Labor. Available at: [Link]
Sources
Personal protective equipment for handling 3-Pyridinecarboxamide, 4-(difluoromethyl)-
Executive Summary & Hazard Logic
This guide provides an operational safety framework for handling 3-Pyridinecarboxamide, 4-(difluoromethyl)- . As a researcher, you must understand that this compound combines the pharmacological activity of a nicotinamide core with the lipophilicity of a difluoromethyl group .
The "Why" Behind the Safety Protocols
-
The Pyridine Ring (Irritation Risk): The nitrogen in the pyridine ring acts as a weak base. Upon contact with mucous membranes (eyes, lungs), it can protonate, leading to local pH changes and significant irritation (Skin/Eye Irrit. 2/2A).
-
The Difluoromethyl Group (Permeation Risk): Fluorination increases the compound's lipophilicity compared to non-fluorinated nicotinamide. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a critical vector for systemic exposure.
-
Physical State: Typically a solid powder. The primary exposure risk is inhalation of dust during weighing and static-induced dispersion .
Personal Protective Equipment (PPE) Matrix
Rationale: Standard lab PPE is insufficient for fluorinated intermediates due to their enhanced permeation properties.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 Respirator (Secondary) | The particle size of nicotinamide derivatives often allows deep lung penetration. Engineering controls (hood) are superior to PPE. |
| Ocular | Chemical Splash Goggles (Not just safety glasses) | Powders drift. Standard safety glasses allow dust entry from the top/sides. Goggles seal the orbital area against basic dusts. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thickness) | Breakthrough Time: Fluorinated organics can permeate thin nitrile <15 mins. Double gloving creates a sacrificial outer layer and visual breach indicator. |
| Body | Lab Coat (Buttoned, Tyvek sleeves recommended) | Prevents accumulation of static-charged powder on street clothes, which can be tracked home. |
Risk Assessment Logic (Visualization)
The following diagram illustrates the decision-making process for selecting controls based on the specific interaction with the chemical.
Figure 1: Risk assessment logic flow linking physical state to specific engineering and PPE controls.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Fluorinated powders are notorious for high static charge. They will "jump" from spatulas.
-
Protocol: Use an antistatic gun or ionizing bar inside the balance enclosure before opening the vial.
-
Alternative: Wipe the exterior of the vial with a dryer sheet (surfactant reduces charge) before placing it in the hood.
-
-
Containment: All weighing must occur inside a certified chemical fume hood. Do not weigh on an open bench.
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving in organic solvents (e.g., DCM, Ethyl Acetate), be aware that the solution now facilitates rapid skin absorption.
-
Exotherm Check: While generally stable, adding strong acids/bases to the amide functionality can generate heat. Add reagents dropwise.
Phase C: Spill Management
-
Dry Spill: DO NOT use wet paper towels immediately. This creates a sticky, concentrated paste that is difficult to remove.
-
Step 1: Gently cover with a dry absorbent pad or use a HEPA vacuum.
-
Step 2: Wipe area with 70% Isopropanol (solubilizes the organic residue) followed by water.
-
Waste Disposal & Decontamination[1][2][3]
-
Classification: This material is a Halogenated Organic .
-
Crucial: Do not mix with non-halogenated solvents (e.g., Acetone waste) if your facility separates them, as incineration protocols differ for fluorinated compounds to prevent HF formation.
-
-
Container Labeling: Clearly mark "Contains Fluorinated Pyridine Derivatives."
-
Glassware Cleaning: Rinse glassware with Acetone or Methanol inside the hood before moving to the communal sink. The first rinse goes into the Halogenated Waste stream.
Workflow Visualization
Figure 2: Operational sequence emphasizing static control and waste segregation.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] The basicity of the pyridine ring can cause progressive damage; seconds count.
-
Skin Contact: Wash with soap and water.[1][2][3][5][6] Do not use ethanol to wash skin; it acts as a vehicle, driving the chemical deeper into the pores.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13366030, 4-(Difluoromethyl)nicotinamide. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Pyridine derivatives and halogenated analogs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
